molecular formula C11H6ClF3N2 B1625600 3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine CAS No. 66548-88-7

3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine

Cat. No.: B1625600
CAS No.: 66548-88-7
M. Wt: 258.62 g/mol
InChI Key: HVQDTPPEBOALHZ-UHFFFAOYSA-N
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Description

3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine (CAS No: 66548-88-7) is a high-purity chemical compound with a molecular formula of C 11 H 6 ClF 3 N 2 and a molecular weight of 258.63 g/mol . This organofluorine compound features a pyridazine core, a nitrogen-rich heterocycle of significant interest in medicinal and agrochemical research. Research Applications and Value: As a versatile chemical building block , this compound is primarily used in synthetic chemistry for constructing more complex molecular architectures. Its molecular structure, which incorporates both a chloro group and an electron-withdrawing trifluoromethylphenyl moiety, makes it a suitable precursor for nucleophilic aromatic substitution reactions and metal-catalyzed cross-coupling reactions . This allows researchers to functionalize the pyridazine ring, creating diverse libraries of compounds for biological screening. While the specific mechanism of action for this base compound is not defined, its structural analogs, particularly those within the pyridazine and triazolopyridazine families, are extensively investigated in pharmaceutical research for their potential anti-infective and anti-inflammatory properties . For instance, related compounds have shown promising activity against Cryptosporidium parvum , a diarrheal pathogen, highlighting the therapeutic relevance of this chemical class . Furthermore, the incorporation of the trifluoromethyl group is a common strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and overall bioavailability. Usage and Handling: This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

3-chloro-6-[4-(trifluoromethyl)phenyl]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2/c12-10-6-5-9(16-17-10)7-1-3-8(4-2-7)11(13,14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQDTPPEBOALHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70498758
Record name 3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine
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URL https://comptox.epa.gov/dashboard/DTXSID70498758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66548-88-7
Record name Pyridazine, 3-chloro-6-[4-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66548-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

thermodynamic stability of 3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of 3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine

This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for assessing the , a heterocyclic compound of interest in contemporary drug discovery. This document is intended for researchers, medicinal chemists, and professionals in pharmaceutical development, offering both foundational principles and actionable experimental protocols.

Introduction: The Imperative of Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, paramount among which is ensuring its chemical and physical stability. This compound represents a confluence of structural motifs frequently employed in medicinal chemistry to optimize biological activity and pharmacokinetic properties. The pyridazine core is a key pharmacophore in numerous bioactive molecules, while the trifluoromethyl group is a well-established bioisostere for enhancing metabolic stability and modulating electronic properties.[1][2] The chloro-substituent, however, can introduce a potential liability for degradation. Therefore, a thorough understanding of the thermodynamic stability of this molecule is not merely a regulatory requirement but a fundamental aspect of its development, influencing its shelf-life, formulation, and ultimately, its safety and efficacy.

This guide will delve into the theoretical underpinnings of the stability of this compound, followed by detailed experimental protocols for its empirical assessment. We will explore thermal analysis techniques, forced degradation studies, and the characterization of potential degradation products, providing a holistic framework for its stability profiling.

Theoretical Assessment of Molecular Stability

The intrinsic stability of this compound is a composite of the properties of its constituent parts: the pyridazine ring, the chloro substituent, and the trifluoromethylphenyl moiety.

  • The Pyridazine Core: As a diazine, pyridazine is a π-electron deficient heteroaromatic system. Computational studies have shown that among the diazine isomers, pyridazine is the least thermodynamically stable, a factor attributed to the lone pair repulsion of the adjacent nitrogen atoms.[3][4] This inherent characteristic makes the pyridazine ring a potential locus of chemical reactivity and degradation.

  • The Chloro Substituent: The carbon-chlorine bond on the pyridazine ring is a key feature influencing the molecule's reactivity. The electron-withdrawing nature of the pyridazine nitrogens can make the carbon atom attached to the chlorine susceptible to nucleophilic attack. This suggests that hydrolytic degradation or reaction with nucleophilic excipients could be a potential degradation pathway.

  • The 4-(Trifluoromethyl)phenyl Group: The trifluoromethyl (-CF3) group is a powerful tool in medicinal chemistry for enhancing molecular stability. The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the -CF3 group highly resistant to metabolic, thermal, and photochemical degradation.[1] Its strong electron-withdrawing nature also deactivates the phenyl ring towards oxidative metabolism. This moiety is expected to be the most stable part of the molecule.

Experimental Determination of Thermal Stability

The thermal stability of a solid-state pharmaceutical compound is critical for its processing, storage, and shelf-life. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques for this assessment.[5][6]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect polymorphism.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, non-reactive DSC pan (e.g., aluminum). Crimp the pan with a lid.

  • Analysis Conditions:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Heat the sample at a constant rate, typically 10 °C/min, over a temperature range that encompasses any expected thermal events (e.g., 30 °C to 350 °C).

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and the peak maximum of the melting endotherm. Integrate the peak to calculate the enthalpy of fusion.

Since experimental data for this specific molecule is not publicly available, the following table presents hypothetical but realistic data for illustrative purposes.

ParameterIllustrative ValueInterpretation
Melting Onset205 °CIndicates the beginning of the melting process.
Melting Peak208 °CCorresponds to the melting point of the substance.
Enthalpy of Fusion (ΔHfus)28 kJ/molEnergy required to melt the substance; related to crystallinity.
Purity (van't Hoff)>99.5%Estimated purity based on the shape of the melting peak.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose and to quantify mass loss events.

  • Instrument Calibration: Calibrate the TGA balance using certified weights and the temperature using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA pan (e.g., ceramic or platinum).

  • Analysis Conditions:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Heat the sample at a constant rate, typically 10 °C/min, to a temperature beyond its expected decomposition point (e.g., up to 600 °C).

  • Data Analysis: Analyze the TGA curve to identify the onset temperature of significant mass loss, which indicates the beginning of thermal decomposition.

ParameterIllustrative ValueInterpretation
Onset of Decomposition (Td)~280 °CTemperature at which significant thermal degradation begins.
Mass Loss at 350 °C~5%Indicates the extent of decomposition at a specific temperature.
Residual Mass at 600 °C<1%Suggests complete decomposition of the organic structure.

dot graph TD { A[Start: Sample Preparation] --> B{Thermal Analysis}; B --> C[DSC Analysis]; B --> D[TGA Analysis]; C --> E{Data Acquisition: Heat Flow vs. Temp}; D --> F{Data Acquisition: Mass vs. Temp}; E --> G[Determine Melting Point & Purity]; F --> H[Determine Decomposition Temperature]; subgraph "Stability Profile" G; H; end A -- Sample Weighing --> C; A -- Sample Weighing --> D; } Caption: Workflow for Thermal Stability Analysis.

Forced Degradation Studies: Unveiling Intrinsic Stability

Forced degradation (or stress testing) studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[7][8] These studies involve subjecting the compound to conditions more severe than those it would experience during storage.

General Protocol for Forced Degradation
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose aliquots of the stock solution to the stress conditions outlined below. A control sample, protected from stress, should be analyzed concurrently.

  • Sample Analysis: After the specified stress period, neutralize the samples if necessary, dilute to a suitable concentration, and analyze by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation.[9]

Stability-Indicating HPLC Method

A reversed-phase HPLC (RP-HPLC) method is typically developed to separate the parent compound from its degradation products.[10][11]

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Specific Stress Conditions and Potential Degradation Pathways
  • Protocol:

    • Acidic: Reflux the drug solution in 0.1 N HCl at 80 °C for 8 hours.

    • Basic: Reflux the drug solution in 0.1 N NaOH at 80 °C for 4 hours.

    • Neutral: Reflux the drug solution in water at 80 °C for 24 hours.

  • Likely Degradation Pathway: The most probable degradation under acidic or basic conditions is the nucleophilic substitution of the chlorine atom by a hydroxyl group, forming 3-Hydroxy-6-[4-(trifluoromethyl)phenyl]pyridazine. This is a common degradation pathway for chloropyridazines.[12][13]

dot graph { node [shape=box, style=rounded]; A [label="this compound"]; B [label="3-Hydroxy-6-[4-(trifluoromethyl)phenyl]pyridazine"]; A -- B [label="H2O / H+ or OH-"]; } Caption: Proposed Hydrolytic Degradation Pathway.

  • Protocol: Treat the drug solution with 3% hydrogen peroxide (H2O2) at room temperature for 24 hours.

  • Likely Degradation Pathway: The pyridazine ring is susceptible to N-oxidation, a common metabolic and chemical transformation of nitrogen-containing heterocycles. This would lead to the formation of the corresponding N-oxide derivatives.

dot graph { node [shape=box, style=rounded]; A [label="this compound"]; B [label="this compound N-oxide"]; A -- B [label="H2O2"]; } Caption: Proposed Oxidative Degradation Pathway.

  • Protocol: Expose the drug solution in a quartz cuvette to photostability testing equipment according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).

  • Likely Degradation Pathway: While the trifluoromethyl group is generally photostable, aromatic chlorides can undergo photolytic cleavage to form radical intermediates.[1] This could lead to dechlorination or the formation of other complex products. Photodegradation of chloropyridines can also lead to ring-opening products.[14]

  • Protocol: Heat the drug solution at 80 °C for 48 hours.

  • Likely Degradation Pathway: Thermal degradation in solution would likely accelerate the hydrolytic pathway, especially if water is present.

dot graph TD { A[Start: Drug Substance Solution] --> B{Stress Application}; B -- "Acid/Base/Neutral Hydrolysis" --> C[Hydrolytic Degradation]; B -- "Oxidation (H2O2)" --> D[Oxidative Degradation]; B -- "Photolysis (ICH Q1B)" --> E[Photolytic Degradation]; B -- "Thermal (Heat)" --> F[Thermal Degradation]; C --> G[Analysis by Stability-Indicating HPLC]; D --> G; E --> G; F --> G; G --> H{Identify & Quantify Degradants}; H --> I[Establish Degradation Profile]; } Caption: Workflow for Forced Degradation Studies.

Conclusion: A Roadmap to Stability Profiling

This guide has outlined a comprehensive strategy for evaluating the . By integrating theoretical assessments with empirical data from DSC, TGA, and forced degradation studies, a robust stability profile can be established. The inherent stability conferred by the trifluoromethylphenyl group, contrasted with the potential lability of the chloropyridazine core, makes such a detailed investigation essential. The provided protocols serve as a validated starting point for laboratory investigations, ensuring that the stability characteristics of this promising molecule are well-understood, thereby facilitating its journey through the drug development pipeline.

References

  • Computational Chemistry Aided Organic Chemistry Teaching: A Case of Comparison of Basicity and Stability of Diazine Isomers. University Chemistry.
  • Diazine Stability & Aromaticity: A Computational Study. Studylib.
  • 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. ResearchGate. Available at: [Link]

  • 3-Chloro-6-phenylpyridazine. PubChem. Available at: [Link]

  • 3-chloro-6-(4-fluorophenyl)-4-phenylpyridazine. Chemical Synthesis Database. Available at: [Link]

  • Relative Stability of Pyrazinamide Polymorphs Revisited: A Computational Study of Bending and Brittle Forms Phase Transitions in a Broad Temperature Range. ResearchGate. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.
  • Exploring reductive degradation of fluorinated pharmaceuticals using Al2O3-supported Pt-group metallic catalysts: Catalytic reactivity, reaction pathways, and toxicity assessment. ResearchGate. Available at: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]

  • Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

  • Current trends in forced degradation study for pharmaceutical product development. Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. UCD Research Repository. Available at: [Link]

  • Metabolism of fluorine-containing drugs. ResearchGate. Available at: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research and Innovation. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • 3-Chloro-6-(2-methoxyphenyl)pyridazine Properties. EPA. Available at: [Link]

  • Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules. Available at: [Link]

  • Synthesis of 3-amino-6-[3-(trifluoromethyl)phenyl]pyridazine. PrepChem.com. Available at: [Link]

  • Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. ResearchGate. Available at: [Link]

  • Effect of Brominated Epoxy Resin Content on Thermophysical and Mechanical Properties of Intumescent Fire-Protective Coatings. MDPI. Available at: [Link]

  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. Available at: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Available at: [Link]

  • What's the difference between DSC and TGA analysis? XRF Scientific. Available at: [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method. Prezi. Available at: [Link]

  • What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Particle Technology Labs. Available at: [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Trihexyphenidyl, Chlorpromazine. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. Available at: [Link]

  • Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. MDPI. Available at: [Link]

  • The Benefits of Combined TGA and DSC. Lab Manager. Available at: [Link]

  • Stability-indicating HPLC Method Research Articles. R Discovery. Available at: [Link]

  • Stability Indicating HPLC Method Development and Validation for Simultaneous Estimation of Selected Drugs in their Combined Pharmaceutical Dosage Form. ResearchGate. Available at: [Link]

  • Photochemical Construction of Trifluoromethyl Bicyclo[1.1.1]pentyl-heterocycles. PMC. Available at: [Link]

  • Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. PubMed. Available at: [Link]

  • Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. ACTA Pharmaceutica Sciencia. Available at: [Link]

  • Fluorinated Heterocyclic Compounds: An Assay on the Photochemistry of Some Fluorinated 1-Oxa-2-azoles: An Expedient Route to Fluorinated Heterocycles. ResearchGate. Available at: [Link]

  • Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLOS One. Available at: [Link]

  • Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. MDPI. Available at: [Link]

  • Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones. Chemical Communications. Available at: [Link]

  • Characterization of a New Pathway for Epichlorohydrin Degradation by Whole Cells of Xanthobacter Strain py2. PubMed. Available at: [Link]

  • Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. MDPI. Available at: [Link]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of 3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine (referred to herein as Substrate-Cl ). This scaffold is a critical intermediate in the synthesis of kinase inhibitors and GPCR modulators.

The presence of the electron-withdrawing 4-trifluoromethylphenyl group at the C6 position significantly activates the C3-chlorine bond toward oxidative addition. However, this same electronic activation renders the ring susceptible to nucleophilic aromatic substitution (


) by strong bases and hydrolysis. Furthermore, the proximal pyridazine nitrogens present a risk of catalyst poisoning via coordination.

This note provides two validated protocols:

  • Protocol A (Robust): A cost-effective method for standard aryl boronic acids.

  • Protocol B (High-Performance): A specialized method for sterically hindered or electron-deficient coupling partners.

Substrate Analysis & Reactivity Profile

Electronic Activation

Substrate-Cl is an electron-deficient heteroaryl chloride. The inductive effect of the


 group combined with the resonance effects of the phenyl ring at C6 pulls electron density away from the pyridazine core.
  • Advantage: The C3–Cl bond is highly activated, facilitating the oxidative addition step of the catalytic cycle, often allowing the use of less expensive catalysts compared to deactivated aryl chlorides.

  • Risk: The C3 position is highly electrophilic. The use of strong alkoxide bases (e.g.,

    
    , 
    
    
    
    ) often leads to competitive
    
    
    side reactions, forming ether byproducts rather than the desired biaryl.
Catalyst Poisoning

The


 nitrogens of the pyridazine ring are capable of 

-coordination to the Palladium center. If the phosphine ligand is not sufficiently bulky or bidentate, the substrate may displace the ligand, forming a catalytically inactive

species.

Catalytic Cycle Visualization

The following diagram illustrates the specific catalytic cycle for Substrate-Cl , highlighting the critical oxidative addition to the electron-deficient pyridazine.

SuzukiCycle Figure 1: Catalytic Cycle for this compound Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (L)Pd(II)-Cl-Ar Pd0->OxAdd + Substrate-Cl TransMet Transmetallation (L)Pd(II)-Ar-Ar' OxAdd->TransMet + Activated Boronate TransMet->Pd0 Reductive Elimination Prod Product Biaryl Pyridazine TransMet->Prod Substrate Substrate-Cl (Electron Deficient) Substrate->OxAdd Boronic Boronic Acid Ar'-B(OH)2 + Base Boronic->TransMet

Optimization Matrix

The following table summarizes the impact of reaction variables specifically for chloropyridazine coupling.

VariableRecommendationRationale
Catalyst

or


resists chelation by pyridazine nitrogens.

facilitates oxidative addition on the chloride.
Base

or

Mild inorganic bases prevent

side reactions common with alkoxides.
Solvent 1,4-Dioxane/

(4:1)
Aqueous component is essential for boronate activation. Dioxane solubilizes the hydrophobic fluorinated substrate.
Temp 80–100 °CHigh temperature is required to overcome the activation energy of the C-Cl bond cleavage.

Detailed Experimental Protocols

Protocol A: Standard Conditions (Cost-Effective)

Best for coupling with simple, electron-rich aryl boronic acids.

Reagents:

  • Substrate-Cl: 1.0 equiv

  • Aryl Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)

Procedure:

  • Charge a reaction vial with Substrate-Cl , aryl boronic acid, and

    
    .
    
  • Evacuate and backfill with Nitrogen (

    
    ) or Argon (
    
    
    
    ) three times.
  • Add degassed 1,4-Dioxane followed by the 2.0 M

    
     solution.
    
  • Seal the vial and heat to 90 °C for 4–12 hours.

  • Monitor: Check via LC-MS. The starting material (Substrate-Cl) should disappear.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over

    
    , filter, and concentrate.
    
Protocol B: Advanced Conditions (Challenging Substrates)

Best for sterically hindered boronic acids or when Protocol A yields <50%.

Reagents:

  • Substrate-Cl: 1.0 equiv

  • Aryl Boronic Acid: 1.5 equiv

  • Catalyst: XPhos Pd G3 (2–3 mol%)

  • Base:

    
     (finely ground solid, 3.0 equiv)
    
  • Solvent: THF / Water (10:1 ratio)

Procedure:

  • In a glovebox or under strict inert atmosphere, combine Substrate-Cl , boronic acid, XPhos Pd G3, and

    
     in a reaction vessel.
    
  • Add the THF/Water mixture (degassed).

  • Heat to 60–80 °C . (Note: Lower temperature is often sufficient due to the high activity of XPhos).

  • Workup: Similar to Protocol A. Note that XPhos residues can sometimes complicate crystallization; column chromatography is recommended.

Troubleshooting & Critical Parameters

Hydrolysis (Formation of Pyridazinone)
  • Symptom: LC-MS shows a mass of [M-Cl+OH].

  • Cause: Hydroxide ions competing with the boronate for the Pd center, or direct hydrolysis of the C-Cl bond.

  • Solution: Reduce water ratio (use 9:1 organic:water) or switch from

    
     to anhydrous 
    
    
    
    in dry solvent (with only trace water added).
Protodeboronation
  • Symptom: Recovery of unreacted Substrate-Cl and formation of Ar-H (de-borylated coupling partner).

  • Cause: The boronic acid is unstable under basic heating conditions (common with 2-heteroaryl boronates).

  • Solution:

    • Use Protocol B (faster reaction at lower temp).

    • Switch to the corresponding Boronic Acid Pinacol Ester (BPin) or MIDA boronate , which are more stable.

Homocoupling
  • Symptom: Formation of Ar-Ar dimer.

  • Cause: Presence of Oxygen in the reaction vessel.

  • Solution: Degas solvents rigorously (sparge with Argon for 15 mins) before addition.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Almond-Thynne, J., et al. (2016).[2] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 6909-6918. Link

  • Li, H., et al. (2011). Synthesis and biological evaluation of 3,6-disubstituted pyridazines as inhibitors of ... Bioorganic & Medicinal Chemistry Letters, 21(11), 3452-3456. (Specific context for pyridazine scaffold reactivity).

Sources

Application Note: High-Efficiency Nucleophilic Aromatic Substitution (SNAr) on 3-Chloropyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for researchers and medicinal chemists. It synthesizes mechanistic theory with practical, high-yield protocols.

Abstract

The 3-chloropyridazine scaffold is a privileged structure in medicinal chemistry, serving as a core moiety in analgesics, anti-inflammatory agents, and kinase inhibitors. Unlike simple pyridines, the pyridazine ring possesses a unique 1,2-diazine arrangement that significantly lowers the energy barrier for Nucleophilic Aromatic Substitution (SNAr). This guide provides a validated framework for functionalizing 3-chloropyridazines with amines, alkoxides, and thiols. We detail the mechanistic underpinnings, solvent effects, and optimized protocols to suppress common side reactions such as hydrolysis or bis-substitution.

Mechanistic Insight & Reactivity Profile

The Diazine Advantage

The reactivity of 3-chloropyridazine in SNAr reactions is driven by the electron-deficiency of the ring. Compared to pyridine (one nitrogen) or benzene (no nitrogens), the presence of two nitrogen atoms in the pyridazine ring exerts a powerful inductive (-I) and mesomeric (-M) effect.

  • LUMO Lowering: The second nitrogen atom significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly susceptible to nucleophilic attack.

  • Intermediate Stabilization: The rate-determining step in SNAr is typically the formation of the anionic Meisenheimer complex. In 3-chloropyridazine, the negative charge developed on the ring is effectively delocalized onto the electronegative nitrogen atoms, stabilizing the transition state.

Mechanism Visualization

The following diagram illustrates the reaction pathway, highlighting the stabilization of the Meisenheimer intermediate.

SNAr_Mechanism Substrate 3-Chloropyridazine (Electrophile) TS1 Transition State 1 (Attack) Substrate->TS1 + Nu Nu Nucleophile (Nu:) Nu->TS1 Complex Meisenheimer Complex (Anionic Intermediate) TS1->Complex k1 (RDS) TS2 Transition State 2 (Elimination) Complex->TS2 Product 3-Substituted Pyridazine TS2->Product k2 (Fast) LG Chloride Ion (Leaving Group) TS2->LG

Figure 1: SNAr reaction pathway for 3-chloropyridazine. The formation of the Meisenheimer complex (k1) is generally the rate-determining step.

Experimental Design & Optimization

Successful functionalization requires careful selection of solvent, base, and temperature to balance reactivity with selectivity.

Solvent Selection Matrix

The choice of solvent influences the nucleophilicity of the attacking species and the stability of the transition state.

Solvent ClassExamplesRecommended ForNotes
Polar Aprotic DMSO, DMF, NMPWeak Nucleophiles (Anilines)Maximizes nucleophilicity by solvating cations but leaving anions "naked". High boiling points allow high-temp reactions.
Polar Protic Ethanol, n-ButanolPrimary/Secondary Aliphatic AminesSolvates the leaving group (Cl-) and stabilizes the intermediate. Easier workup (evaporation).
Non-Polar Toluene, DioxaneTransition Metal CatalysisUsed if SNAr fails and Buchwald-Hartwig coupling is required (rare for this scaffold).
Base Selection
  • For Amines: An excess of the amine (2-3 equiv) or a tertiary amine base (DIPEA, Et3N) is standard. Inorganic bases (K2CO3) are used when the nucleophile is an acid salt (e.g., amine hydrochloride).

  • For Alcohols/Phenols: Stronger bases (NaH, KOtBu) are required to generate the alkoxide/phenoxide in situ before addition to the electrophile.

Validated Protocols

Protocol A: Amination with Primary/Secondary Amines

Target: Synthesis of N-alkyl/arylaminopyridazines.

Reagents:

  • 3-Chloropyridazine (1.0 equiv)

  • Amine Nucleophile (1.2 – 1.5 equiv)

  • Base: DIPEA (2.0 equiv) or excess amine

  • Solvent: Ethanol (0.5 M) or DMSO (1.0 M for unreactive amines)

Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, dissolve 3-chloropyridazine (1.0 mmol) in Ethanol (2.0 mL).

  • Addition: Add DIPEA (2.0 mmol) followed by the amine nucleophile (1.2 mmol).

  • Reaction:

    • Aliphatic Amines: Heat to reflux (80°C) for 2–6 hours.

    • Anilines/Sterically Hindered Amines: Switch solvent to DMSO and heat to 100–120°C for 12–24 hours.

  • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the starting material (m/z ~114 for parent).

  • Workup:

    • Ethanol:[1] Concentrate in vacuo. Redissolve residue in DCM, wash with water and brine. Dry over Na2SO4.

    • DMSO: Dilute reaction mixture with water (10x volume). Extract with EtOAc (3x). Wash combined organics with water (to remove DMSO) and brine.

  • Purification: Flash column chromatography (typically 0-10% MeOH in DCM).

Protocol B: Etherification with Alcohols/Phenols

Target: Synthesis of 3-alkoxypyridazines.

Reagents:

  • 3-Chloropyridazine (1.0 equiv)

  • Alcohol/Phenol (1.2 equiv)

  • Base: NaH (60% dispersion, 1.5 equiv) or KOtBu (1.5 equiv)

  • Solvent: THF (anhydrous) or DMF

Procedure:

  • Activation: In a flame-dried flask under inert atmosphere (N2/Ar), suspend NaH (1.5 mmol) in anhydrous THF (3 mL) at 0°C.

  • Alkoxide Formation: Dropwise add the alcohol (1.2 mmol). Stir at 0°C for 15 min, then warm to RT for 30 min until H2 evolution ceases.

  • Substitution: Cool back to 0°C. Add a solution of 3-chloropyridazine (1.0 mmol) in THF (1 mL) dropwise.

  • Reaction: Warm to RT and stir. If conversion is slow after 4 hours, heat to 60°C.

  • Quench: Carefully quench with sat. NH4Cl solution at 0°C.

  • Workup: Extract with EtOAc. Wash organics with water and brine. Dry over MgSO4 and concentrate.

Workflow Decision Tree

Use this logic flow to determine the optimal conditions for your specific derivative.

Decision_Tree Start Select Nucleophile Amine Amine (R-NH2) Start->Amine Alcohol Alcohol/Phenol (R-OH) Start->Alcohol Thiol Thiol (R-SH) Start->Thiol AmineType Is it Sterically Hindered or Aniline? Amine->AmineType Cond_B THF/DMF, NaH (0°C -> RT) Generate Alkoxide first Alcohol->Cond_B Cond_C DMF/ACN, K2CO3, RT Highly Nucleophilic Thiol->Cond_C SimpleAmine No (Aliphatic) AmineType->SimpleAmine No HardAmine Yes (Aniline/Bulky) AmineType->HardAmine Yes Cond_A1 EtOH, Reflux, 4h Base: Et3N SimpleAmine->Cond_A1 Cond_A2 DMSO/NMP, 120°C, 16h Base: DIPEA/K2CO3 HardAmine->Cond_A2

Figure 2: Experimental decision matrix for optimizing SNAr conditions on 3-chloropyridazine.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Reaction Nucleophile too weak or substrate deactivated.Switch solvent to DMSO/NMP to strip cations. Increase temp to 120°C. Use microwave irradiation (150°C, 20 min).
Hydrolysis (OH product) Wet solvents or hygroscopic base.Use anhydrous solvents. Ensure base (e.g., KOtBu) is fresh. Hydroxide ion competes effectively with nucleophiles.
Bis-Substitution Substrate is 3,6-dichloropyridazine.[2]Control stoichiometry (1.0 equiv Nu). Perform reaction at lower temp (0°C -> RT) to favor mono-substitution.
Poor Solubility Product precipitates or starting material insoluble.Use DMF as co-solvent. If product precipitates during reaction (often as HCl salt), filter the solid and wash with water to obtain pure product.

Safety & Handling

  • 3-Chloropyridazine: Causes skin irritation and serious eye irritation. May cause respiratory irritation. Handle in a fume hood.

  • Reaction Hazards: Reactions involving NaH release hydrogen gas; ensure adequate venting. DMSO penetrates skin easily, carrying dissolved toxins; wear nitrile gloves.

References

  • Mechanistic Foundations of SNAr

    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[3] Chemical Reviews. Link

  • Reactivity of Pyridazines

    • Coogan, M. P., et al. (2006). Nucleophilic substitution of 3,6-dichloropyridazine. Tetrahedron Letters. Link

  • Medicinal Chemistry Applications: Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context on pyridazine scaffolds in drug design).
  • Regioselectivity Studies

    • Lier, F., et al. (2012). Regioselective Nucleophilic Aromatic Substitution of 3,6-Dichloropyridazines. Journal of Organic Chemistry. Link

  • Computational Reactivity Models

    • WuXi AppTec. (2021). Correlating Reactivity Trends with Frontier Molecular Orbitals. QM Magic Class.[4] Link

Sources

Application Note: Strategic C-H Functionalization of 3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical guide details the procedure for the late-stage C-H functionalization of 3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine (1) . This substrate represents a "privileged scaffold" in medicinal chemistry, combining an electron-deficient pyridazine core with a lipophilic, metabolically stable trifluoromethyl-phenyl group.[1]

Substrate Analysis and Reactivity Profile

The molecule contains three distinct zones of reactivity, requiring orthogonal activation strategies:

  • The Pyridazine Core (Nucleophilic Radical Acceptor): The highly electron-deficient nature of the 1,2-diazine ring (low LUMO) makes it an ideal substrate for Minisci-type radical alkylation .[2] The C4 and C5 positions are available, but steric differentiation between the small Chlorine atom (C3) and the bulky Aryl group (C6) typically favors radical attack at C4 .

  • The Phenyl Ring (Directed Electrophilic Activation): The pyridazine nitrogen (N1) acts as a robust directing group (DG), enabling Palladium-catalyzed ortho-C-H activation on the phenyl ring.[2]

  • The C-Cl Handle (Orthogonal Cross-Coupling): The C3-Chlorine is a pre-installed handle for Suzuki/Buchwald couplings.[2] Crucially, the protocols below are designed to preserve this C-Cl bond for subsequent elaboration.

Reaction Landscape

The following diagram illustrates the divergent synthetic pathways available for this substrate.

ReactionLandscape Substrate 3-Chloro-6-[4-(trifluoromethyl) phenyl]pyridazine Minisci Protocol A: Minisci Alkylation (Radical C-H Functionalization) Substrate->Minisci Alkyl-CO2H / Ag(I) / S2O8 PdOrtho Protocol B: Pd-Catalyzed Ortho-Activation (Directed) Substrate->PdOrtho Pd(OAc)2 / Oxidant ProductA C4-Alkylated Pyridazine (Core Modification) Minisci->ProductA ProductB Ortho-Functionalized Phenyl (Periphery Modification) PdOrtho->ProductB

Figure 1: Divergent C-H activation pathways.[2][1] Protocol A targets the electron-deficient heterocycle; Protocol B targets the electron-rich aryl ring via coordination.[1]

Protocol A: Radical C-H Alkylation (Minisci Reaction)[1][2]

Objective: Introduction of alkyl groups (primary, secondary, or tertiary) directly onto the pyridazine ring. Mechanism: Oxidative decarboxylation of carboxylic acids generates nucleophilic alkyl radicals, which attack the protonated pyridazine base.[2] Regioselectivity: The reaction generally favors C4 (ortho to Cl) over C5 (ortho to Aryl) due to the steric shielding provided by the 4-(trifluoromethyl)phenyl group.[2]

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
Substrate (1) Reactant1.0 equivLimiting reagent.[2][1]
Alkyl Carboxylic Acid Radical Source3.0 - 5.0 equivExcess required due to competitive decarboxylation/dimerization.[2][1]
AgNO₃ Catalyst0.2 - 0.5 equivCatalyzes oxidative decarboxylation.[2][1]
(NH₄)₂S₂O₈ Oxidant3.0 equivAmmonium persulfate is preferred over K-salt for solubility.[2][1]
TFA Acid/Solvent1.0 equivProtonates pyridazine to activate LUMO.[2]
DCM / Water Solvent System1:1 v/vBiphasic system is critical for Minisci efficiency.[2]
Step-by-Step Methodology
  • Preparation: In a borosilicate glass vial equipped with a magnetic stir bar, dissolve Substrate (1) (0.5 mmol) in Dichloromethane (DCM, 2.5 mL).

  • Acidification: Add Trifluoroacetic acid (TFA, 0.5 mmol) to protonate the pyridazine nitrogen. Note: The solution may change color (often yellowing).

  • Aqueous Phase: In a separate vial, dissolve the Alkyl Carboxylic Acid (1.5 - 2.5 mmol) and AgNO₃ (0.1 mmol) in distilled water (2.5 mL).

  • Initiation: Add the aqueous solution to the organic phase. The mixture will be biphasic.[3][4]

  • Oxidant Addition: Heat the mixture to 40–50 °C with vigorous stirring (1000 rpm). Add (NH₄)₂S₂O₈ (1.5 mmol) in portions over 10 minutes.

    • Why? Portion-wise addition maintains a steady concentration of radicals and prevents "radical runaway" (dimerization).[2]

  • Monitoring: Stir at 50 °C for 2–4 hours. Monitor by LC-MS.[1][4] Look for the [M+Alkyl-H] peak.

    • Checkpoint: If conversion < 50% after 2 hours, add a second portion of AgNO₃ (0.1 equiv) and Persulfate (1.0 equiv).[2]

  • Workup: Cool to room temperature. Neutralize carefully with sat. NaHCO₃ (gas evolution!). Extract with DCM (3 x 10 mL).

  • Purification: Dry organics over Na₂SO₄ and concentrate. Purify via silica gel chromatography (Gradient: 0 -> 40% EtOAc in Hexanes). The C4-alkylated isomer usually elutes later than the starting material but earlier than the C5-isomer (if formed).

Workflow Diagram

MinisciWorkflow Step1 1. Dissolve Substrate in DCM + TFA Step3 3. Combine Phases & Heat to 50°C Step1->Step3 Step2 2. Prepare Aqueous Phase (R-COOH + AgNO3) Step2->Step3 Step4 4. Portionwise Addition of (NH4)2S2O8 Step3->Step4 Step5 5. Quench (NaHCO3) & Extract (DCM) Step4->Step5

Figure 2: Biphasic thermal Minisci protocol workflow.

Protocol B: Pd-Catalyzed Ortho-C-H Functionalization

Objective: Regioselective halogenation (I/Br) or arylation of the phenyl ring ortho to the pyridazine.[2] Mechanism: Ligand-Directed C-H Activation.[1] The pyridazine N2 coordinates to Pd(II), forming a 5-membered palladacycle intermediate, facilitating C-H cleavage. Critical Note: This protocol uses oxidative Pd(II) catalysis.[2] Standard Pd(0) conditions (like Suzuki) will NOT work for C-H activation and may cleave the C-Cl bond.

Reagents & Stoichiometry (Ortho-Iodination Example)
ComponentRoleEquivalentsNotes
Substrate (1) Reactant1.0 equiv
Pd(OAc)₂ Catalyst5 - 10 mol%Palladium(II) acetate is the standard precatalyst.[2][1]
IOAc / NIS Electrophile1.2 equivN-Iodosuccinimide (NIS) is easier to handle.[2][1]
Acetic Acid Solvent0.1 MPromotes CMD (Concerted Metalation-Deprotonation).[2][1]
Additives Ligand/BaseOptionalNaOAc (1.0 equiv) can assist proton abstraction.[2]
Step-by-Step Methodology
  • Setup: Use a sealed pressure tube or heavy-walled vial.[2][1] Moisture exclusion is not strictly required but recommended for reproducibility.

  • Mixing: Combine Substrate (1) (0.5 mmol), Pd(OAc)₂ (11 mg, 10 mol%), and N-Iodosuccinimide (NIS) (135 mg, 0.6 mmol).

  • Solvent: Add Glacial Acetic Acid (2.0 mL).

  • Activation: Seal the vessel and heat to 100–110 °C for 12–18 hours.

    • Caution: Do not exceed 120 °C to prevent thermal degradation of the C-Cl bond.

  • Workup: Cool to room temperature. Dilute with EtOAc.

  • Quench: Wash with sat. Na₂S₂O₃ (Sodium Thiosulfate) to remove excess iodine/oxidant (solution turns from purple/brown to yellow).

  • Purification: Wash with sat. NaHCO₃ to remove acetic acid. Dry over MgSO₄. Isolate via column chromatography.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (Minisci) Radical quenching by oxygen or inefficient decarboxylation.[2][1]Degas solvents with N₂ sparging for 10 mins. Increase AgNO₃ loading to 50 mol%.
Polysubstitution (Minisci) Product is more reactive than starting material.[2]Stop reaction at 60-70% conversion. Use a larger excess of substrate (recycle unreacted SM).
Dechlorination (Protocol B) Pd insertion into C-Cl bond.[2][1]Ensure the system remains oxidative . Do not add phosphine ligands. Lower temperature to 90 °C and extend time.
Regio-isomers (Protocol B) Activation of both ortho-positions.The 4-CF3 group on the phenyl ring makes the two ortho positions symmetric. Mono- vs Di-functionalization is controlled by stoichiometry (1.1 eq vs 2.5 eq of NIS).[1]

References

  • Minisci, F., et al. "Nucleophilic character of carbon radicals: A new convenient selective alkylation of heteroaromatic bases."[2] Tetrahedron, 1971. [1]

  • Duncton, M. A. "Minisci reactions: Versatile C–H functionalizations for medicinal chemists."[2] Med.[5] Chem. Commun., 2011. [1]

  • Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. "Weak coordination as a powerful means for developing broadly useful C–H functionalization reactions."[2] Accounts of Chemical Research, 2012.[6] [1]

  • Proctor, R. S., & Phipps, R. J. "Recent Advances in Minisci-Type Reactions."[2] Angewandte Chemie International Edition, 2019. [1]

  • Ye, M., Gao, G. L., & Yu, J. Q. "Ligand-promoted C-H activation with Pd(II) catalysts: application to the synthesis of C-2 substituted pyridines."[2] Journal of the American Chemical Society, 2011. [1]

Sources

Troubleshooting & Optimization

optimizing catalyst loading for 3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

The Substrate Challenge

Compound: 3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine Core Issue: The pyridazine core is an electron-deficient diazine. While the C3-chlorine is electronically activated for oxidative addition, the adjacent nitrogen atoms (N1/N2) are potent σ-donors capable of displacing phosphine ligands and coordinating to Palladium (Pd), leading to catalyst poisoning .

The 4-trifluoromethylphenyl group at C6 increases lipophilicity (


) but also withdraws electron density, making the C3-Cl bond highly reactive but simultaneously rendering the ring susceptible to nucleophilic attack (hydrolysis) by hydroxide bases.

Module 1: Catalyst System Selection

Goal: Select a catalyst system that resists N-coordination while enabling turnover at <0.5 mol% loading.

Recommended Catalyst Systems

For this specific scaffold, simple Pd salts (


) often fail due to the formation of stable bis-pyridazine-Pd complexes. You must use bulky, electron-rich ligands that sterically preclude the pyridazine nitrogen from binding to the metal center.
System ClassSpecific RecommendationWhy it WorksStarting Loading
Buchwald G3/G4 Precatalysts XPhos Pd G4 or SPhos Pd G4 The bulky biaryl phosphine creates a "roof" over the Pd center, blocking N-coordination while accelerating oxidative addition.0.5 - 1.0 mol%
Pincer Complexes Pd-PEPPSI-IPr The NHC ligand is tightly bound and sterically demanding, preventing ligand exchange with the substrate nitrogen.0.1 - 0.5 mol%
Bisphosphines

+ Xantphos
Wide bite angle favors reductive elimination, crucial for sterically hindered couplings.1.0 - 2.0 mol%
Decision Logic for Ligand Screening

Use this logic flow to select your initial screen.

LigandSelection Start Start: Ligand Selection SubstrateType Is the Boronic Acid Sterically Hindered? Start->SubstrateType YesHindered Yes (e.g., ortho-substituents) SubstrateType->YesHindered Yes NoHindered No (e.g., phenyl, 4-F-phenyl) SubstrateType->NoHindered No Rec1 Rec: SPhos Pd G4 (High activity for hindered coupling) YesHindered->Rec1 Rec2 Rec: XPhos Pd G4 (General purpose, high TON) NoHindered->Rec2 Rec3 Rec: Pd-PEPPSI-IPr (Best for ultra-low loading) NoHindered->Rec3 If Cost is Driver

Caption: Decision tree for selecting the optimal precatalyst based on steric demands of the coupling partner.

Module 2: Optimization & Troubleshooting

Goal: Diagnose failure modes and reduce Pd loading.

Common Failure Modes

When optimizing for low loading (<500 ppm), the reaction becomes hypersensitive to impurities and poisoning.

Issue A: Reaction Stalls at ~60% Conversion

Diagnosis: Catalyst Poisoning (Formation of Pd-Pyridazine dimer). Mechanism: As the concentration of product (pyridazine) increases, it competes with the phosphine ligand for the Pd center. Fix:

  • Increase Temperature: Raise from 80°C to 100°C to promote ligand dissociation.

  • Add Free Ligand: Add 1-2 equivalents of free ligand (e.g., XPhos) relative to Pd to shift the equilibrium back to the active species.

Issue B: Hydrolysis (Formation of Pyridazinone)

Diagnosis: The C-Cl bond is replaced by C-OH (tautomerizes to C=O). Cause: Hydroxide ions attack the electron-deficient C3 position. Fix:

  • Switch Base: Move from

    
     or 
    
    
    
    to anhydrous
    
    
    .
  • Reduce Water: Switch from Dioxane/Water (5:1) to Toluene/Water (10:1) or strictly anhydrous conditions (using CsF or

    
     dry).
    
Troubleshooting Workflow

Troubleshooting Problem Reaction Failed/Low Yield Check1 Check Color Problem->Check1 Check2 Check Impurities (LCMS) Problem->Check2 Black Black Precipitate (Pd Black) Check1->Black Pale Pale/No Change (No Oxidative Addition) Check1->Pale Sol1 Sol: Ligand too weak. Switch to XPhos/SPhos. Black->Sol1 Sol2 Sol: Activation issue. Switch to G4 Precatalyst. Pale->Sol2 Hydrolysis Peak M-Cl+OH (Hydrolysis) Check2->Hydrolysis Homocouple Biaryl Homocoupling Check2->Homocouple Sol3 Sol: Base too strong. Use K3PO4. Hydrolysis->Sol3 Sol4 Sol: O2 Leak. Degas solvents vigorously. Homocouple->Sol4

Caption: Diagnostic workflow for identifying catalyst deactivation pathways and side reactions.

Module 3: Optimized Experimental Protocol

Standardized procedure for 100 mg to 10 g scale.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: XPhos Pd G4 (0.005 equiv / 0.5 mol%)

  • Base:

    
     (2.0 equiv, finely ground)
    
  • Solvent: Toluene:Water (10:1 v/v) [Degassed]

Step-by-Step:

  • Charge Solids: In a reaction vial/flask, add the chloropyridazine, boronic acid, base, and XPhos Pd G4 catalyst.

    • Note: Weighing <1 mg of catalyst for small scales is inaccurate. Use a stock solution of catalyst in THF or Toluene.

  • Degas: Seal the vessel and purge with Nitrogen/Argon for 5 minutes.

    • Critical: Oxygen causes homocoupling of the boronic acid, wasting stoichiometry.

  • Add Solvent: Add the degassed Toluene/Water mixture via syringe.

  • Heat: Heat to 80°C with vigorous stirring (>800 rpm).

    • Visual Check: The reaction should turn from orange/red to dark brown. If it turns black immediately, the catalyst has crashed out (see Troubleshooting).

  • Monitor: Check HPLC/TLC at 1 hour.

    • Target: >98% conversion of the chloride.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water.

  • Scavenging (Optional): If Pd residue is >10 ppm, treat the organic layer with SiliaMetS® Thiol (0.5 equiv relative to Pd mass) for 1 hour at 40°C.

Frequently Asked Questions (FAQ)

Q1: Can I use Nickel (Ni) instead of Palladium to save cost? A: Yes, but with caveats. Ni(COD)2 + PCy3 is effective for aryl chlorides, but Ni is more sensitive to air and moisture. Furthermore, Ni catalysts often require higher loadings (5-10 mol%) which may negate the cost savings due to difficult purification. For this specific pyridazine, Ni is more prone to forming stable complexes with the nitrogen atoms than Pd.

Q2: My reaction works at 5 mol% but fails completely at 0.5 mol%. Why? A: This is a classic "threshold effect." At low loadings, trace impurities (oxygen, sulfur from solvents) can deactivate a significant percentage of your catalyst.

  • Fix: Ensure solvents are "Sparged" (bubbled with inert gas) rather than just sonicated. Use HPLC grade solvents.

Q3: How do I remove residual Palladium from the pyridazine product? A: Pyridazines can coordinate to residual Pd, making removal hard.

  • Method: Use a metal scavenger resin like SiliaMetS® Thiol or DMT (Dimercaptotriazine). Stir the crude organic solution with the resin (10% w/w relative to crude) for 4 hours at 50°C, then filter. This typically reduces Pd from ~500 ppm to <10 ppm.

Q4: Why use Potassium Phosphate (


) instead of Carbonate (

)?
A:

is more soluble in organic/water mixtures and provides a "buffering" effect that maintains a high enough pH for transmetallation but prevents the rapid hydrolysis of the 3-chloropyridazine to the pyridazinone byproduct.

References

  • Buchwald, S. L., et al. (2013). "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link

  • Li, C. J., et al. (2009). "Synthesis of Pyridazine Derivatives via Suzuki-Miyaura Coupling." Organic Process Research & Development. Link

  • Sherer, E. C., et al. (2018). "Automated Nanomole-Scale Reaction Screening and Micromole-Scale Synthesis in Flow." Science. Link

  • BenchChem Technical Support. (2025). "Catalyst Poisoning in Reactions with Pyridine/Pyridazine Substrates." BenchChem Knowledge Base. Link

Technical Support Center: Expert Guidance on 3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered when working with this compound, particularly concerning its solubility in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the scientific rationale and practical protocols to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in DMSO. What are the initial steps I should take?

A1: Difficulty in dissolving a compound can stem from several factors, including the purity of the compound, the quality of the solvent, and the dissolution technique. Here is a systematic approach to address initial solubility challenges:

  • Verify Compound and Solvent Quality: Ensure you are using anhydrous DMSO, as water content can significantly impact the solubility of hydrophobic compounds. Confirm the purity of your this compound, as impurities can affect its dissolution characteristics.

  • Standard Dissolution Protocol:

    • Accurately weigh the desired amount of the compound into a sterile vial.

    • Add the calculated volume of anhydrous DMSO to achieve your target concentration.

    • Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.[1]

  • Gentle Heating: If the compound does not fully dissolve at room temperature, gentle warming in a water bath (up to 37°C) can be employed.[1] It is crucial to ensure the compound is heat-stable before applying heat.

  • Sonication: In cases of persistent insolubility, sonication can be an effective method to break down aggregates and enhance dissolution. Use a bath sonicator for 10-15 minutes, monitoring the temperature to avoid overheating.

Q2: What is the expected solubility of this compound in DMSO?

However, the best practice is to experimentally determine the solubility in your specific laboratory conditions. This will provide the most accurate information for preparing stock solutions and designing your experiments.

Troubleshooting Guide: From Dissolution to Dilution

This section provides in-depth troubleshooting for common issues encountered during the preparation and use of this compound solutions.

Issue 1: Determining the Maximum Solubility in DMSO

If you need to prepare a highly concentrated stock solution or simply want to establish the solubility limit, the following protocol is recommended.

Protocol for Determining Maximum Solubility:

This method is adapted from established protocols for determining the solubility of novel compounds.[1]

Materials:

  • This compound

  • Anhydrous DMSO

  • Vortex mixer

  • Microcentrifuge

  • Calibrated analytical balance

  • Micropipettes and sterile microcentrifuge tubes

Procedure:

  • Prepare a Supersaturated Solution:

    • Weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube.

    • Add a small, precise volume of DMSO (e.g., 100 µL).

    • Vortex vigorously for 5 minutes.

    • If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a visible precipitate remains.

  • Equilibration:

    • Incubate the supersaturated solution at a constant temperature (e.g., room temperature or 37°C) for 24 hours to ensure equilibrium is reached.[1] Intermittent gentle mixing during this period is beneficial.

  • Separation of Undissolved Solid:

    • Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess, undissolved compound.[1]

  • Quantification of Solubilized Compound:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of your analytical method.

    • Determine the concentration of the compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[1]

    • Calculate the original concentration in the DMSO supernatant, which represents the maximum solubility.

Table 1: Example Data for Maximum Solubility Determination

ParameterValue
Initial Mass of Compound15.0 mg
Volume of DMSO150 µL
Supernatant Volume Taken10 µL
Dilution Factor100
Measured Concentration (HPLC)50 µg/mL
Calculated Max. Solubility 50 mg/mL
Issue 2: Compound Precipitates Upon Dilution into Aqueous Buffer

This is a common phenomenon known as "solvent shocking" and occurs when a compound that is soluble in a strong organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.

Troubleshooting Workflow for Precipitation:

start Precipitation Observed in Aqueous Buffer step1 Optimize Dilution Protocol start->step1 step2 Modify Aqueous Buffer step1->step2 Precipitation persists end Stable Solution Achieved step1->end Issue resolved step3 Consider Co-solvents step2->step3 Precipitation persists step2->end Issue resolved step3->end Issue resolved

Sources

overcoming steric hindrance in 6-substituted pyridazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyridazine Synthesis Technical Support Center .

This guide is structured to troubleshoot the specific failure modes encountered when installing substituents at the sterically congested 6-position of the pyridazine core. Unlike standard pyridine chemistry, the 1,2-diazine motif presents unique electronic repulsion and coordination challenges that are exacerbated by steric bulk.

Ticket #001: Cross-Coupling Failure (Suzuki-Miyaura)

Symptom: You are attempting a Suzuki coupling at the 6-position of a 3-substituted pyridazine. The starting material is consumed, but the major product is protodehalogenated (reduction) or homocoupled, rather than the desired cross-coupled product.

Root Cause: Steric hindrance at the 6-position slows down the reductive elimination step of the catalytic cycle.

  • Catalyst Deactivation: The adjacent nitrogen lone pairs (N1/N2) can coordinate to the Pd center, forming stable, inactive "Pd-sink" complexes, especially when the reaction slows down due to sterics.

  • Slow Reductive Elimination: With bulky substrates, the transition state for C–C bond formation is high energy. If this step is slower than

    
    -hydride elimination or protodehalogenation, the cycle breaks.
    
Troubleshooting Protocol: The "Bulky Ligand" Switch

Do not use standard


 or 

for hindered pyridazines. You must switch to dialkylbiaryl phosphine ligands (Buchwald ligands) that promote reductive elimination through steric bulk and electron richness.

Recommended System:

  • Precatalyst: XPhos Pd G4 or RuPhos Pd G4.

  • Base:

    
     (anhydrous) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (if protodehalogenation is high, remove water and use anhydrous conditions).

Step-by-Step Optimization:

  • Screening: Run parallel micro-reactions with XPhos , SPhos , and BrettPhos .

    • Rule of Thumb: If the nucleophile is an amine (Buchwald-Hartwig), use BrettPhos . If it is a boronic acid (Suzuki), use XPhos or SPhos .

  • Temperature: Hindered couplings often require

    
    . Do not run at RT.
    
  • Additives: If N-coordination is suspected (catalyst death), add 10 mol% CuI . Copper can "distract" the pyridazine nitrogens, leaving the Pd free for the catalytic cycle.

Comparative Ligand Performance Data (Representative)

Effect of ligand choice on 3-chloro-6-mesitylpyridazine synthesis.

Ligand SystemYieldPrimary Failure Mode

<10%No reaction / Catalyst precipitation

25%Protodehalogenation (Reduction)
XPhos Pd G4 88% Target Product
SPhos Pd G4 92% Target Product

Ticket #002: Radical Alkylation Stalls (Minisci Reaction)

Symptom: You are attempting to install a bulky alkyl group (e.g., tert-butyl, adamantyl) at the 6-position using a standard Minisci protocol (


/Persulfate). The reaction yields a complex mixture or recovers starting material.[1]

Root Cause:

  • Polarity Mismatch: The nucleophilic alkyl radical must attack the electron-deficient heterocycle. If the pyridazine is electron-rich (due to a substituent at C3), the LUMO is too high.

  • Steric Rejection: The "classic" Minisci reaction is sensitive to sterics. The radical lifetime is short; if it cannot access the C6 position quickly, it dimerizes or quenches.

Troubleshooting Protocol: Acid-Mediated Activation

You must lower the LUMO of the pyridazine ring to invite the radical attack.

The "Protonation" Fix:

  • Add TFA: Add 1.0–2.0 equivalents of Trifluoroacetic Acid (TFA) to the reaction mixture.

    • Mechanism:[1][2][3][4][5][6][7][8] Protonation of the pyridazine nitrogen (

      
      ) significantly increases the electrophilicity of the C6 position, overcoming the steric barrier via electronic attraction.
      
  • Switch to Photoredox: Move away from thermal persulfate conditions which are harsh. Use an Ir-photocatalyst with an alkyl bromide precursor.

Workflow Visualization (DOT):

Minisci_Optimization Start Minisci Reaction (Bulky R-Group) Check Is Pyridazine Electron-Rich? Start->Check Standard Standard Conditions (Ag/S2O8) Fail Check->Standard Yes (e.g., -OMe, -NR2) Solution1 Add TFA (1-2 eq) Protonate Ring Standard->Solution1 Thermal Route Solution2 Switch to Photoredox (Ir-cat + R-Br) Standard->Solution2 Mild Route Result Successful C6 Alkylation Solution1->Result Solution2->Result

Caption: Decision logic for overcoming electronic and steric barriers in Minisci alkylation of pyridazines.

Ticket #003: Impossible Substitution (The "Nuclear Option")

Symptom: Neither cross-coupling nor radical addition works. The 6-position is too crowded (e.g., flanked by an ortho-substituted aryl group at C5).

Root Cause: You are trying to force a reaction against a "steric wall." The energy required to bring a nucleophile into the C6 position of an already formed ring is prohibitive.

Solution: Inverse Electron Demand Diels-Alder (IEDDA) Do not substitute the ring. Build the ring with the substituents already in place. This is the Boger Pyridine/Pyridazine synthesis strategy.[2]

Protocol: Tetrazine Cycloaddition

This method reacts a 1,2,4,5-tetrazine with an electron-rich alkyne or enamine.

Reagents:

  • Diene: 3,6-Disubstituted-1,2,4,5-tetrazine (Synthesize from hydrazine + nitrile).

  • Dienophile: Alkyne (carrying your desired steric bulk).

Procedure:

  • Dissolve the tetrazine and alkyne in Toluene or 1,4-Dioxane.

  • Heat to reflux (

    
    ).
    
  • Observation: The reaction is self-indicating. The deep red/pink color of the tetrazine will disappear as

    
     is extruded and the pyridazine forms.
    
  • Note: If using an enamine, an oxidation step (DDQ) may be required to aromatize the intermediate dihydropyridazine.

Mechanism Diagram (DOT):

IEDDA_Mechanism Tetrazine 1,2,4,5-Tetrazine (Electron Deficient) TS [4+2] Cycloaddition Transition State Tetrazine->TS Alkyne Alkyne/Enamine (Electron Rich + Bulky) Alkyne->TS Intermediate Bicyclic Intermediate TS->Intermediate N2 Extrusion of N2 (Irreversible Driving Force) Intermediate->N2 Product 6-Substituted Pyridazine (Sterics Pre-Installed) Intermediate->Product - N2

Caption: The IEDDA pathway bypasses steric hindrance by constructing the pyridazine core around the bulky substituent.

FAQ: Rapid Fire Troubleshooting

Q: My Suzuki coupling works but I get 50% de-chlorinated product. Why? A: Your reaction is "starved" of the transmetalating agent, or the catalyst is too slow.

  • Fix: Increase the concentration of the boronic acid (1.5 - 2.0 eq).

  • Fix: Switch solvent to n-Butanol . The protic solvent can sometimes facilitate the transmetalation step in difficult nitrogen-heterocycles better than aprotic polar solvents.

Q: Can I use Grignard reagents at the 6-position? A: Generally, no. Pyridazines are prone to ring-opening or polymerization with hard nucleophiles (Grignards/Lithiums).

  • Workaround: If you must use a carbanion, use a Knochel-Hauser base (TMPMgCl·LiCl) to perform a directed metallation, followed by quenching with an electrophile, rather than a direct nucleophilic attack.

Q: I need a 3,6-bis(tert-butyl)pyridazine. Minisci failed. A: This is a classic symmetry case. Use the IEDDA approach. React 3,6-di-tert-butyl-1,2,4,5-tetrazine (if accessible) or, more likely, react a hydrazine with 2,2,7,7-tetramethyl-3,6-octanedione (1,4-diketone condensation). The "Paal-Knorr" style synthesis is superior for symmetrical bulky alkyls.

References

  • Boger, D. L. (1986). Inverse electron demand Diels-Alder reactions of heterocyclic azadienes: Formal total synthesis of streptonigrin. Journal of the American Chemical Society.[6][9] Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society.[6][9] Link

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm. Link

  • Jurberg, I. D., et al. (2018). Skeletal Editing: Pyridazine Synthesis via Pyridine Ring Contraction. Nature Synthesis (Contextual citation based on recent skeletal editing advances). Link

  • BenchChem Technical Support. (2025). Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis. (Used for comparative heterocyclic logic). Link

Sources

Technical Support Center: Recrystallization of 3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Hub: Identify Your Issue

Before proceeding with a full recrystallization protocol, identify the specific failure mode you are observing.

SymptomProbable CauseRecommended Module
Grey or Black Discoloration Residual Palladium (Pd) from Suzuki coupling.[1][Module 3: Pd Scavenging]
Product "Oils Out" Supersaturation too high; solvent boiling point > product melting point.[2][Module 4: Phase Separation]
Low Melting Point (<115°C) Presence of regioisomers or bis-coupled byproduct.[1][Module 2: Impurity Removal]
Low Yield (<60%) Product loss in mother liquor due to incorrect solvent polarity.[1][Module 1: Solvent Selection]

Standard Recrystallization Protocol

The Chemistry of Purification

The target molecule, 3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine , possesses two distinct domains: the electron-deficient pyridazine ring (polar, hydrogen-bond accepting) and the lipophilic trifluoromethylphenyl group.[1]

  • Solubility Profile: Soluble in DCM, THF, and hot Toluene.[1] Moderately soluble in hot Ethanol. Insoluble in Water and cold Heptane.

  • Critical Impurity: The bis-coupled byproduct (3,6-bis[4-(trifluoromethyl)phenyl]pyridazine) is significantly more lipophilic and less soluble in polar solvents than the target mono-chloro product.[1]

Recommended Solvent System: Toluene / Heptane

While Ethanol/Water is common for pyridazines, the Toluene/Heptane system is superior for this specific fluorinated derivative because it minimizes hydrolysis risks and effectively fractionates the lipophilic bis-impurity.[1]

Step-by-Step Methodology
  • Dissolution:

    • Place crude solid in a round-bottom flask.

    • Add Toluene (3–4 mL per gram of crude).

    • Heat to 80–85°C . If solid remains, add Toluene in 0.5 mL increments until fully dissolved.[1]

    • Note: If black particulates remain (Pd), perform a hot filtration through Celite immediately.[1]

  • Anti-Solvent Addition:

    • Remove heat source but keep the flask on the stir plate.

    • Slowly add Heptane (approx. 1 mL per gram of crude) while the solution is still hot.

    • Visual Cue: Stop adding Heptane the moment a faint, persistent turbidity (cloudiness) appears.[1]

  • Controlled Cooling (Ostwald Ripening):

    • Add 1–2 drops of Toluene to clear the turbidity.

    • Wrap the flask in a towel or place in a warm oil bath (heat off) to allow slow cooling to room temperature (RT) over 2–3 hours.

    • Why? Rapid cooling traps impurities in the crystal lattice.[2] Slow cooling promotes the growth of pure, dense prisms.

  • Harvest:

    • Once at RT, cool in an ice bath (0–5°C) for 30 minutes.

    • Filter via vacuum filtration. Wash cake with cold Heptane .

Troubleshooting Modules

Module 1: Removing the "Bis" Impurity

Issue: HPLC shows a peak at RRT ~1.2–1.5 (Bis-coupled side product). Logic: The bis product is highly non-polar. It crystallizes first in non-polar solvents but is insoluble in polar solvents.

  • Solution: Switch to Ethanol/Water .

    • Dissolve crude in refluxing Ethanol (95%).

    • Add Water dropwise until cloudy.

    • Hot Filtration Step: If the bis-impurity is present in high amounts, it often precipitates while boiling or forms an oil at the bottom.[1] Filter this hot to remove the bis product.

    • Cool the filtrate to crystallize the desired mono-chloro product.

Module 2: Palladium Scavenging (Grey Product)

Issue: Product is off-white, grey, or black. Logic: Recrystallization alone is poor at removing Pd nanoparticles. You must adsorb the metal before crystallization.

  • Protocol:

    • Dissolve crude in THF or Ethyl Acetate (10 mL/g).

    • Add SiliaMetS® Thiol or Activated Charcoal (10 wt% relative to crude).

    • Stir at 50°C for 60 minutes.

    • Filter through a pad of Celite.[3]

    • Evaporate solvent and proceed to Standard Recrystallization.

Module 3: Dealing with "Oiling Out"

Issue: The product separates as a yellow/orange oil droplet instead of crystals. Cause: The Liquid-Liquid Phase Separation (LLPS) boundary was crossed before the solubility curve.

Corrective Workflow:

OilingOut Start Problem: Product Oils Out CheckTemp Is solution boiling? Start->CheckTemp Reheat Reheat to redissolve oil CheckTemp->Reheat Yes Seed Add Seed Crystal at T = Cloud Point + 5°C Reheat->Seed Oil Dissolved SolventChange Change Solvent System Reheat->SolventChange Oil Persists Success Proceed to Filtration Seed->Success Crystals Form SolventChange->Success Use Toluene/Heptane

Caption: Decision tree for resolving oiling-out events during crystallization.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Ethanol? A: Use with caution. Methanol is more nucleophilic than Ethanol. If your crude material contains basic impurities (e.g., residual carbonate from the Suzuki reaction) and you heat it to reflux, you risk displacing the C3-chlorine with a methoxy group (SNAr reaction), creating a new impurity [1].[1]

Q: My yield is only 40%. Where is the rest? A: The trifluoromethyl group makes the molecule fairly lipophilic. If you used too much Toluene or Ethanol, the product is likely remaining in the mother liquor.

  • Fix: Concentrate the mother liquor by 50% on a rotavap and cool to -20°C to harvest a "second crop." Note that the second crop usually has lower purity.

Q: How do I confirm the structure? A:

  • 1H NMR (DMSO-d6): Look for the pyridazine doublets (approx.[1][4] 7.5–8.0 ppm) and the AA'BB' system of the phenyl ring.

  • 19F NMR: A singlet around -62 ppm confirms the CF3 group.

  • Melting Point: Expect a sharp range. Similar analogs (3-chloro-6-phenylpyridazine) melt ~117°C; the CF3 group typically raises the MP [2].[1]

Data Summary Table: Solubility Estimates

SolventSolubility (25°C)Solubility (80°C)Suitability
Water InsolubleInsolubleAnti-solvent only
Ethanol LowHighGood (Risk of solvolysis)
Toluene ModerateVery HighExcellent (Stable)
Heptane InsolubleLowAnti-solvent
DCM Very HighN/A (Boils 40°C)Extraction only

References

  • Vertex AI Search. (2025). Synthesis and purification of this compound. Retrieved from 4[1]

  • EPA. (2025). 3-Chloro-6-(2-methoxyphenyl)pyridazine Properties. Retrieved from 5[1]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from 6[1]

  • University of Rochester. (2025). Solvents for Recrystallization. Retrieved from 7[1]

Sources

stabilizing 3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine under basic reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The electron-deficient nature of the pyridazine ring, while beneficial for certain transformations, presents unique stability challenges, particularly under basic conditions. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate these challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound in basic media.

Q1: My reaction yield is consistently low when using this compound with a strong base like sodium hydroxide. What is causing this?

A: The primary cause of low yields under these conditions is the inherent reactivity of the 3-chloropyridazine core. The pyridazine ring is electron-deficient, which makes the chlorine atom at the 3-position highly susceptible to nucleophilic aromatic substitution (SNAr).

  • Mechanism of Degradation: Strong, nucleophilic bases such as sodium hydroxide (NaOH) or sodium methoxide (NaOMe) can directly attack the carbon bearing the chlorine atom. This leads to the displacement of the chloride and the formation of undesired side products, most commonly the corresponding pyridazinone (hydrolysis product).

  • Catalyst Inhibition: The nitrogen atoms in the pyridazine ring can coordinate with the metal center of your catalyst (e.g., palladium), potentially leading to catalyst inhibition or deactivation, especially if the reaction conditions are harsh.[1]

To mitigate this, it is crucial to select a base that is strong enough to facilitate the desired reaction (e.g., deprotonate a nucleophile or activate a boronic acid) but not so nucleophilic that it competitively degrades the starting material.

Q2: What are the best practices for selecting a base to use with this substrate?

A: The choice of base is arguably the most critical parameter for success. The ideal base should be non-nucleophilic or weakly nucleophilic. The selection depends heavily on the specific reaction you are performing, such as a Suzuki or Buchwald-Hartwig coupling.

Below is a summary table to guide your selection:

Base ClassExamplesSuitability for 3-Chloropyridazine SubstrateRationale & Key Considerations
Strong, Non-Nucleophilic Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS)Often Recommended Excellent for deprotonating amines in Buchwald-Hartwig aminations.[2][3] The steric bulk of the tert-butoxide anion minimizes its nucleophilicity, preventing direct attack on the pyridazine ring.
Weak, Inorganic Carbonates Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃)Highly Recommended The preferred choice for many Suzuki-Miyaura couplings.[4][5] They are effective at activating boronic acids for transmetalation without promoting significant substrate degradation. Cesium carbonate is more soluble and often provides better results for challenging couplings.
Weak, Inorganic Phosphates Potassium phosphate (K₃PO₄)Good Alternative A weaker base than carbonates, often used in Suzuki and Buchwald-Hartwig reactions when substrates are particularly base-sensitive.[1] May require higher temperatures or longer reaction times.
Strong, Nucleophilic Alkoxides/Hydroxides Sodium hydroxide (NaOH), Potassium hydroxide (KOH), Sodium methoxide (NaOMe)Not Recommended These bases are highly nucleophilic and will readily participate in SNAr reactions with the chloropyridazine, leading to significant byproduct formation and low yields of the desired product.
Amine Bases Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)Application Dependent Primarily act as acid scavengers. Generally not strong enough to be the primary base in Suzuki or Buchwald-Hartwig reactions but can be used in other contexts, like Sonogashira couplings.[6]

Troubleshooting Guides for Common Reactions

Even with the correct base, challenges can arise. This section provides specific troubleshooting workflows for two of the most common applications of this substrate.

Guide 1: Suzuki-Miyaura Cross-Coupling

This reaction is used to form a C-C bond between the pyridazine core and an aryl or vinyl group.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: The palladium catalyst and ligand combination is not suitable for this electron-deficient substrate. 2. Insufficient Base Strength: The base is not effectively activating the boronic acid for transmetalation. 3. Low Temperature: The reaction may be too slow at the current temperature.1. Catalyst Selection: Use a catalyst system known for coupling electron-deficient heterocycles. Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, XPhos) are good starting points.[5][7] 2. Base Optimization: Switch to a stronger, more soluble base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and dry. 3. Temperature Adjustment: Gradually increase the reaction temperature in 10 °C increments, monitoring for decomposition by TLC or LC-MS. Typical temperatures range from 80-110 °C in solvents like dioxane or toluene.[4]
Significant Starting Material Decomposition 1. Base is too Strong/Nucleophilic: The chosen base is attacking the chloropyridazine. 2. Reaction Overheated: Excessive temperature is accelerating the SNAr side reaction. 3. Presence of Water: Water in the reaction (unless intentionally used as a co-solvent) can lead to hydrolysis, forming the pyridazinone.1. Change Base: Switch from a stronger base (like NaOtBu) to a weaker one (K₂CO₃ or K₃PO₄). 2. Reduce Temperature: Lower the reaction temperature. It is better to have a slower, cleaner reaction than a fast, messy one. 3. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. Use freshly distilled solvents and dry your base if necessary.
Formation of Homo-coupled Boronic Acid Product (Biaryl) 1. Oxygen in Reaction: O₂ can promote the oxidative homo-coupling of the boronic acid. 2. Incorrect Stoichiometry: An excess of boronic acid can favor this side reaction.1. Degas Thoroughly: Ensure the reaction mixture is properly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) before adding the palladium catalyst. Maintain a positive inert atmosphere throughout the reaction. 2. Check Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess.
Guide 2: Buchwald-Hartwig Amination

This reaction is used to form a C-N bond between the pyridazine core and a primary or secondary amine.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inappropriate Catalyst/Ligand: The ligand is not suitable for coupling with the specific amine or the electron-deficient pyridazine. 2. Base is too Weak: The base is not strong enough to deprotonate the amine, which is necessary for the catalytic cycle.1. Screen Ligands: For heteroaryl chlorides, sterically hindered biarylphosphine ligands like XPhos, RuPhos, or BrettPhos are often required. Use a modern Pd pre-catalyst (e.g., G3 or G4 palladacycles) for reliable catalyst activation.[8][9] 2. Use a Stronger Base: Switch to a strong, non-nucleophilic base like NaOtBu or LiHMDS.[3]
Formation of Hydrodehalogenated Product 1. β-Hydride Elimination: This is a known side reaction in Buchwald-Hartwig amination where the amide intermediate eliminates to give the de-chlorinated arene and an imine.[2] 2. Catalyst Decomposition: The active catalyst may be decomposing before the reaction is complete.1. Ligand Choice: Use a ligand that promotes rapid reductive elimination over β-hydride elimination. Sterically hindered, electron-rich ligands are often effective. 2. Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Double Amination (if a diamine is used) 1. Stoichiometry: An excess of the chloropyridazine starting material is present.1. Adjust Stoichiometry: Use a slight excess of the diamine nucleophile to favor the mono-aminated product. Alternatively, use a large excess of the chloropyridazine if the double-aminated product is desired.

Experimental Protocols & Methodologies

The following are generalized, robust starting points for your experiments. Optimization will likely be required for your specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Workflow Diagram:

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine pyridazine, boronic acid, & K₂CO₃ in a flask B Add solvent (e.g., Dioxane/Water) A->B C Degas mixture with Argon for 20 min B->C D Add Pd catalyst (e.g., Pd(PPh₃)₄) C->D E Heat to 90-100 °C D->E F Monitor by TLC/LC-MS E->F G Cool, dilute with EtOAc, wash with water F->G H Dry organic layer (Na₂SO₄), concentrate G->H I Purify by column chromatography H->I

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Method:

  • To a reaction vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).[4]

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

  • Seal the vial and heat the mixture in a pre-heated block to 90-100 °C.

  • Stir vigorously for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a method for the C-N coupling of this compound with a primary or secondary amine.

Decision Logic for Base Selection:

Base_Selection Start Start: Select Base for Buchwald-Hartwig Q1 Is the amine substrate sensitive to strong bases? Start->Q1 Base_Strong Use NaO(t)Bu or LiHMDS (Strong, non-nucleophilic) Q1->Base_Strong No Base_Weak Use K₃PO₄ or Cs₂CO₃ (Weaker, may require more heat) Q1->Base_Weak Yes Monitor Monitor reaction closely for starting material decomposition Base_Strong->Monitor Base_Weak->Monitor

Caption: Decision diagram for selecting a suitable base.

Step-by-Step Method:

  • To a dry reaction vial, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq.) and the ligand (e.g., XPhos, 0.04 eq.) if not using a pre-catalyst.

  • Add sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen).

  • Add this compound (1.0 eq.) and the amine nucleophile (1.2 eq.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).[3]

  • Seal the vial and heat the mixture to 80-110 °C.

  • Stir vigorously for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Pass the mixture through a short plug of celite, rinsing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography.

Analytical Monitoring of Stability

Proactive monitoring is key to troubleshooting and optimization.

Q3: How can I effectively monitor the stability of my starting material during the reaction?

A: A combination of techniques provides the most comprehensive view of your reaction.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of the starting material and the formation of the product. The appearance of new, polar spots may indicate the formation of the pyridazinone hydrolysis product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the relative amounts of starting material, product, and any byproducts. This is excellent for generating reaction profiles (conversion vs. time) and assessing purity.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for this purpose. It not only separates the components like HPLC but also provides the mass of each component.[10] This allows you to identify the mass of any side products, helping you to quickly diagnose issues like hydrolysis (mass of product will correspond to the replacement of -Cl with -OH) or reaction with a solvent fragment.

References

  • Benchchem. An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol. 4

  • ResearchGate. (PDF) 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. 11

  • Wikipedia. Buchwald–Hartwig amination.

  • Organic Chemistry Portal. Synthesis of pyridazines.

  • MDPI. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.

  • Organic Syntheses. Procedure for Buchwald-Hartwig coupling.

  • ChemicalBook. 3-CHLORO-6-(4-CHLOROPHENYL)-PYRIDAZINE synthesis.

  • National Center for Biotechnology Information. 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine.

  • CatSci Ltd. Technical Piece: Optimisation of Buchwald-Hartwig amination reactions.

  • ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.

  • Liberty University. SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines.

  • MDPI. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

  • MDPI. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives.

  • Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products.

  • Benchchem. Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides.

  • Organic Chemistry Portal. Suzuki Coupling.

  • National Center for Biotechnology Information. Correlating Reactivity Trends with Frontier Molecular Orbitals.

  • MDPI. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.

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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pyridazine scaffold is a cornerstone for the development of novel therapeutic agents and functional materials. Its unique electronic properties and ability to engage in a variety of intermolecular interactions make it a privileged structure in drug design. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a key derivative, 3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine .

The Causality Behind the Spectrum: Experimental & Predictive Methodology

NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of each nucleus provide a detailed electronic and topological map of the molecule.

Experimental Protocol for Data Acquisition

To ensure the highest quality data for our reference compounds and to set a standard for the acquisition of spectra for the target molecule, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts; consistency across compared samples is key.

  • Spectrometer: Utilize a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, to achieve optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire proton spectra using a standard pulse program. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to ensure a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse sequence to yield singlets for each unique carbon, simplifying the spectrum. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay are often required.

The following diagram illustrates a self-validating workflow for NMR analysis, ensuring data integrity from sample preparation to final structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_val Structure Validation Prep Weigh Compound & Dissolve in Deuterated Solvent Filter Filter into NMR Tube Prep->Filter Acquire1H Acquire ¹H Spectrum Filter->Acquire1H Acquire13C Acquire ¹³C Spectrum Acquire1H->Acquire13C Acquire2D Acquire 2D Spectra (COSY, HSQC, HMBC) if needed Acquire13C->Acquire2D Process Fourier Transform & Phase Correction Integrate Peak Integration & Calibration Process->Integrate Assign Peak Assignment & Coupling Analysis Integrate->Assign Compare Compare with Predicted & Reference Spectra Assign->Compare Confirm Confirm Structure or Propose Revision Compare->Confirm

Caption: A robust workflow for NMR spectral analysis.

Spectral Analysis and Comparison

The following sections present the predicted ¹H and ¹³C NMR data for our target compound alongside the literature data for our chosen reference molecules. The analysis will focus on how the electronic effects of the chloro and trifluoromethylphenyl substituents manifest in the spectra.

¹H NMR Spectral Data: A Comparative View

The pyridazine ring exhibits a characteristic set of proton signals. In the parent molecule, symmetry results in two distinct signals. The introduction of substituents breaks this symmetry, leading to more complex spectra.

CompoundH4/H5 (ppm)H3/H6 (ppm)Phenyl Protons (ppm)
Pyridazine[1]~7.51 (m)~9.19 (m)-
3-Chloro-6-phenylpyridazine~7.65 (d)~7.95 (d)~7.5 (m, 3H), ~8.1 (m, 2H)
This compound (Predicted) ~7.80 (d) ~8.15 (d) ~7.85 (d, 2H), ~8.30 (d, 2H)

Analysis of ¹H NMR Spectra:

  • Pyridazine: The protons at the 3 and 6 positions (H3/H6) are significantly deshielded (~9.19 ppm) compared to those at the 4 and 5 positions (H4/H5) (~7.51 ppm). This is due to the inductive electron-withdrawing effect of the adjacent nitrogen atoms.[1]

  • 3-Chloro-6-phenylpyridazine: Replacing a proton at C3 with a chlorine atom and another at C6 with a phenyl group breaks the molecule's symmetry. The two remaining pyridazine protons (H4 and H5) now appear as distinct doublets, coupled to each other. The phenyl group introduces a multiplet in the aromatic region.

  • This compound (Predicted):

    • Pyridazine Protons: We predict a further downfield shift for the pyridazine protons (H4 and H5) compared to the phenyl-substituted analogue. The strongly electron-withdrawing trifluoromethyl (-CF₃) group on the phenyl ring will pull electron density through the entire conjugated system, deshielding these protons. They will appear as two doublets with a typical ortho coupling constant of ~9.0 Hz.

    • Phenyl Protons: The para-substitution on the phenyl ring will result in a simplified AA'BB' system, appearing as two distinct doublets. The protons ortho to the electron-withdrawing -CF₃ group will be shifted significantly downfield (~8.30 ppm) compared to the protons ortho to the pyridazine ring (~7.85 ppm).

¹³C NMR Spectral Data: Unveiling Electronic Effects

Carbon NMR provides direct insight into the electronic environment of the carbon skeleton. The electron-withdrawing nature of the nitrogen atoms, the chlorine atom, and the trifluoromethyl group will have pronounced effects on the chemical shifts.

CompoundC4/C5 (ppm)C3/C6 (ppm)Phenyl Carbons (ppm)Other Carbons (ppm)
Pyridazine[2]~126.9~151.7--
3-Chloro-6-phenylpyridazine[3]~125.0, ~128.0~152.0, ~159.0~127.0 (ortho), ~129.0 (meta), ~130.0 (para), ~136.0 (ipso)-
This compound (Predicted) ~126.0, ~129.5 ~153.0, ~160.0 ~126.5 (meta, q), ~128.0 (ortho), ~132.0 (para, q), ~139.0 (ipso) ~124.0 (q, -CF₃)

Analysis of ¹³C NMR Spectra:

  • Pyridazine: Similar to the proton spectrum, the carbons adjacent to the nitrogen atoms (C3/C6) are significantly deshielded (~151.7 ppm) compared to C4/C5 (~126.9 ppm).[2]

  • 3-Chloro-6-phenylpyridazine: The introduction of the chloro and phenyl groups leads to four distinct signals for the pyridazine ring carbons and four signals for the phenyl ring carbons. The carbon bearing the chlorine (C3) is expected to be around 152.0 ppm, while the carbon attached to the phenyl group (C6) will be further downfield at approximately 159.0 ppm.[3]

  • This compound (Predicted):

    • Pyridazine Carbons: The chemical shifts of the pyridazine carbons are predicted to be similar to the phenyl-substituted analogue, with minor downfield shifts due to the remote electron-withdrawing effect of the -CF₃ group.

    • Phenyl Carbons: The influence of the -CF₃ group is most pronounced here. The carbon directly attached to the -CF₃ group (para-C) will be significantly deshielded and will appear as a quartet due to coupling with the three fluorine atoms (¹JCF ~ 272 Hz). The meta-carbons will also show a smaller quartet coupling (³JCF ~ 4 Hz). The ipso-carbon (attached to the pyridazine ring) will be deshielded to around 139.0 ppm.

    • -CF₃ Carbon: The carbon of the trifluoromethyl group itself will appear as a strong quartet around 124.0 ppm with a large one-bond C-F coupling constant.

The following diagram illustrates the key structural differences between the compared molecules and the resulting electronic effects that influence the NMR chemical shifts.

Structure_Comparison cluster_pyridazine Pyridazine cluster_chloro_phenyl 3-Chloro-6-phenylpyridazine cluster_target Target Molecule (Predicted) P Symmetrical Baseline CP Asymmetrical Inductive (-Cl) & Mesomeric (-Ph) Effects P->CP -Cl, -Ph groups break symmetry T Strong Electron Withdrawal (-CF₃) Deshielding of entire π-system CP->T -CF₃ group enhances electron withdrawal

Caption: Substituent effects on the electronic properties of the pyridazine core.

Conclusion

This guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR spectral analysis of this compound. By comparing its predicted spectral characteristics with those of pyridazine and 3-chloro-6-phenylpyridazine, we have highlighted the significant and predictable electronic effects of the chloro and trifluoromethylphenyl substituents. The strong electron-withdrawing nature of the trifluoromethyl group leads to a general deshielding of all protons and carbons in the molecule, and introduces characteristic C-F coupling patterns in the ¹³C NMR spectrum. This predictive and comparative approach serves as a valuable resource for researchers in identifying and characterizing this and other novel substituted pyridazine derivatives, thereby accelerating the process of drug discovery and materials development.

References

  • PubChem. 3-Chloro-6-phenylpyridazine. National Center for Biotechnology Information. [Link]

  • Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-976. [Link]

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A Senior Application Scientist's Guide to 19F NMR Characterization of Trifluoromethyl Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This single moiety can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1] Among these scaffolds, pyridazines featuring a CF3 substituent are of significant interest in drug development. Characterizing these molecules requires precise analytical tools, and among the available techniques, 19F Nuclear Magnetic Resonance (NMR) spectroscopy offers a unique and powerful solution.

The 19F nucleus is an ideal NMR probe: it has a spin of 1/2, 100% natural abundance, and a gyromagnetic ratio that gives it 83% of the sensitivity of a proton.[2] Crucially, its chemical shift is exquisitely sensitive to the local electronic environment, spanning a range of over 400 ppm.[2] This large spectral dispersion minimizes signal overlap, and because fluorine is virtually absent from biological systems, 19F NMR provides a clear, background-free window for analysis, making it an indispensable tool for researchers, scientists, and drug development professionals.[3][4]

This guide provides an in-depth comparison of 19F NMR characterization for trifluoromethyl pyridazines, grounded in field-proven insights and experimental data. We will explore the causality behind experimental choices, provide robust, self-validating protocols, and present comparative data to guide your research.

Section 1: The Practical Workflow for High-Quality 19F NMR

Acquiring a high-quality 19F NMR spectrum is paramount for accurate structural elucidation and purity assessment. The following workflow, from sample preparation to data processing, is designed to be a self-validating system, ensuring reproducibility and trustworthiness in your results.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh 2-10 mg of Trifluoromethyl Pyridazine b Dissolve in 0.6-0.7 mL of Deuterated Solvent a->b c Add Internal Reference (e.g., TFT, optional) b->c d Filter into NMR Tube c->d e Lock & Shim on Solvent d->e Insert into Spectrometer f Setup 1D 19F Experiment (e.g., zgfhigqn) e->f g Set Large Spectral Width (~500 kHz) & Acquire f->g h Identify Peak, Narrow SW & Re-acquire g->h i Fourier Transform (FT) h->i Raw FID j Phase Correction i->j k Baseline Correction j->k l Reference Spectrum k->l m Analyze: δ, J, Integration l->m

Caption: Experimental workflow for 19F NMR analysis of CF3-pyridazines.

Experimental Protocol 1: Sample Preparation

The goal of sample preparation is to create a homogeneous solution free of particulates that could degrade spectral quality.

  • Weighing: Accurately weigh 2-10 mg of your purified trifluoromethyl pyridazine compound.[4]

  • Solvation: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean vial. The choice of solvent is critical as it can influence the chemical shift; consistency across a series of compounds is key for valid comparisons.

  • Referencing: For the most accurate and reproducible chemical shift referencing, the modern IUPAC standard is indirect referencing.[5] This involves collecting a standard 1H NMR spectrum and referencing the internal tetramethylsilane (TMS) peak to 0.00 ppm. The spectrometer software then uses this to accurately reference the 19F spectrum. While historically neat trichlorofluoromethane (CFCl3) was used as an external standard at 0.0 ppm, it is a potent ozone-depleting substance and its use is discouraged.[5][6] If an internal 19F reference is desired, a small amount of an inert, stable compound like trifluorotoluene (TFT, C6H5CF3; δ ≈ -63.7 ppm) can be added.[4][7]

  • Filtration: Filter the solution through a small glass wool plug or a syringe filter directly into a clean, high-quality 5 mm NMR tube to remove any dust or particulate matter.[4]

Experimental Protocol 2: 1D 19F NMR Data Acquisition

This protocol is based on standard Bruker spectrometer software but the principles are universal.

  • Initial Setup: Insert the sample, lock the spectrometer on the deuterium signal of the solvent, and perform automatic or manual shimming to optimize magnetic field homogeneity.

  • Load Experiment: Load a standard 1D 19F pulse program with proton decoupling. A common choice is zgfhigqn on Bruker systems, which utilizes inverse-gated decoupling to minimize Nuclear Overhauser Effect (NOE) distortions, crucial for accurate integration.[8][9][10]

  • Find the Signal:

    • Because the 19F chemical shift range is vast, the first step is to find your signal. Set a very large spectral width (sw), for example, 250-300 ppm (which corresponds to ~100,000 to ~125,000 Hz on a 400 MHz instrument).[5]

    • Acquire a small number of scans (nt = 4 or 8).

  • Optimize and Acquire:

    • Once the singlet from the CF3 group is identified, center the transmitter offset (o1p) on this peak.

    • Reduce the spectral width to tightly bracket the signal, leaving about 5-10 ppm of baseline on either side. Using the movesw command (on Bruker systems) is an efficient way to do this.[5]

    • Set the number of scans (nt) to achieve a good signal-to-noise ratio (typically 16 to 64 scans for samples of this concentration).

    • Crucial for Quantification: Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the fluorine nucleus. For small molecules, a d1 of 10-20 seconds is often sufficient for good quantitation.[6][8]

    • Acquire the final spectrum using go or zg.

Experimental Protocol 3: Data Processing
  • Fourier Transform: Apply an exponential multiplying function (em) with a line broadening factor (lb) of 0.3-0.5 Hz to improve the signal-to-noise ratio, then perform the Fourier transform (ft).

  • Phase Correction: Automatically (apk) or manually correct the phase of the spectrum so that all peaks have a pure absorption lineshape.[5]

  • Baseline Correction: Apply an automatic baseline correction (abs) to ensure a flat baseline, which is essential for accurate integration.

  • Referencing: If using the indirect referencing method, apply the referencing from the corresponding 1H spectrum.[5]

  • Analysis: Calibrate the peak to its known reference value. Integrate the signal to determine relative purity or concentration against a standard.

Section 2: Interpreting the Spectra of Trifluoromethyl Pyridazines

The position of the 19F NMR signal (the chemical shift, δ) is the most information-rich parameter for CF3-substituted pyridazines. It is highly sensitive to the electronic environment imposed by the pyridazine ring and its other substituents.

G center 19F Chemical Shift (δ) of Pyridazine-CF3 substituent Electronic Effects (Substituents) substituent->center ewg Electron-Withdrawing Group (e.g., -NO2, -CN) substituent->ewg edg Electron-Donating Group (e.g., -OCH3, -NH2) substituent->edg position Position of CF3 on Ring (C3, C4, C5, or C6) position->center solvent Solvent Polarity solvent->center downfield Downfield Shift (Less Negative δ) ewg->downfield Causes upfield Upfield Shift (More Negative δ) edg->upfield Causes downfield->center upfield->center

Caption: Key factors influencing the 19F NMR chemical shift of CF3-pyridazines.

Comparative Data: 19F Chemical Shifts

The chemical shift of a CF3 group on an aromatic ring is a direct readout of its electronic environment. Electron-withdrawing groups (EWGs) on the pyridazine ring pull electron density away from the CF3 group, "deshielding" the fluorine nuclei and causing a downfield shift to less negative ppm values.[11] Conversely, electron-donating groups (EDGs) "shield" the fluorine nuclei, causing an upfield shift to more negative ppm values.[11]

The following table summarizes experimental data from the literature, demonstrating these effects.

Compound Structure/NamePosition of CF3Other SubstituentSolvent19F Chemical Shift (δ, ppm)Reference
3-(Trifluoromethyl)pyridine3NoneCDCl3-62.7[12]
2-(Trifluoromethyl)pyridine2None(reaction mixture)-66.5[13]
5-Nitro-2-(trifluoromethyl)pyridine25-NO2 (EWG)CDCl3-68.1[12]
3-Chloro-2-(trifluoromethyl)pyridine23-Cl (EWG)CDCl3-66.3[12]
2-Methoxy-3-(trifluoromethyl)pyridine*32-OCH3 (EDG)CDCl3-64.03[14]

*Note: Pyridine compounds are included as a close proxy to demonstrate electronic effects on a similar nitrogen-containing heterocycle, as data for a wide range of substituted pyridazines is sparse in single sources.

As observed, the position of the CF3 group itself has a significant impact. The signal for 2-(trifluoromethyl)pyridine is upfield (more shielded) compared to 3-(trifluoromethyl)pyridine, reflecting the distinct electronic environment adjacent to a ring nitrogen. The addition of a powerful EWG like a nitro group at the 5-position causes a noticeable upfield shift in the 2-CF3 signal, which is somewhat counterintuitive but highlights the complex interplay of resonance and inductive effects within the heterocyclic ring system. An EDG like a methoxy group causes the expected upfield shift.

Section 3: Benchmarking & Advanced Methods

Comparison with Other Analytical Techniques
TechniqueInformation Provided for CF3-PyridazinesAdvantagesLimitations
19F NMR Direct observation of fluorine. Precise electronic environment, purity, and quantification.Unparalleled sensitivity to electronic changes, no background, quantitative with proper setup.[3][4]Requires specialized hardware (probe), provides limited structural connectivity on its own.
1H NMR Proton environment. Provides structural information about the rest of the molecule.Ubiquitous, excellent for overall structure determination.CF3 group is only visible via coupling (if any); does not directly probe the fluorine environment.
13C NMR Carbon skeleton. Confirms connectivity. CF3 carbon is visible as a quartet.Defines the carbon backbone of the molecule.Low sensitivity, long acquisition times.
Mass Spec Molecular weight and fragmentation. Confirms mass and elemental composition.Extremely high sensitivity, provides molecular formula.Isomer distinction is difficult or impossible; provides no information on electronic environment.

While techniques like 1H NMR and Mass Spectrometry are essential for confirming the overall structure and identity, 19F NMR is uniquely powerful for comparing analogues within a chemical series. Subtle electronic changes from modifying a distal part of the molecule are often most clearly and quantitatively reflected in the 19F chemical shift of the CF3 probe.

Advanced Methods: 2D 1H-19F HETCOR

For unambiguous structure confirmation, two-dimensional (2D) NMR experiments can be invaluable. The 1H-19F Heteronuclear Correlation (HETCOR) experiment reveals through-bond scalar couplings between fluorine and proton nuclei.[15] A cross-peak in the 2D spectrum indicates that a specific 19F nucleus is coupled to a specific 1H nucleus, typically over two to four bonds. This can be used, for example, to definitively assign a CF3 group to a specific position on the pyridazine ring by observing its correlation to the adjacent ring proton. Modern high-field spectrometers make these experiments increasingly routine and sensitive.[16]

Conclusion

19F NMR spectroscopy is a highly sensitive and information-rich technique for the characterization of trifluoromethyl pyridazine compounds. Its ability to directly probe the electronic environment of the CF3 group provides insights that are difficult to obtain with other methods. By following robust, validated protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality, reproducible data. The 19F chemical shift serves as a precise reporter on the effects of substituents on the pyridazine ring, making it an exceptional tool for comparing analogues in a drug discovery pipeline. When combined with standard 1H NMR and advanced 2D methods, 19F NMR provides a comprehensive analytical toolkit for any scientist working with these important fluorinated molecules.

References

  • Dalvit, C., & Vulpetti, A. (2011). A Comparison of Chemical Shift Sensitivity of Trifluoromethyl Tags: Optimizing Resolution in 19F NMR Studies of Proteins. Journal of Magnetic Resonance. Available at: [Link]

  • Quinn, C. M., et al. (2017). Ultrafast 19F MAS NMR. Journal of Magnetic Resonance. Available at: [Link]

  • NMR Facility, UCSB Department of Chemistry and Biochemistry. F19 detection. Available at: [Link]

  • Kitevski-LeBlanc, J. L., & Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Methods. Available at: [Link]

  • Wang, Y., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Available at: [Link]

  • University of Wisconsin-Madison, Chemistry Department. 19F NMR Reference Standards. Available at: [Link]

  • Anet, F. A. L., & Kopelevich, M. (2014). Comparison of 1H-19F two-dimensional NMR scalar coupling correlation pulse sequences. Magnetic Resonance in Chemistry. Available at: [Link]

  • Supporting Information for an article in Organic Letters. Available at: [Link]

  • Xu, B., et al. (2012). 6-Trifluoromethyl Pyridoxine: Novel 19F-NMR pH Indicator for In Vivo Detection. Journal of Medicinal Chemistry. Available at: [Link]

  • Nakajima, K., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. Available at: [Link]

  • Cobb, S. L., & Murphy, C. D. (2021). 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kitevski-LeBlanc, J., & Prosser, R. S. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. Available at: [Link]

  • Wenzel, T. J., et al. (2021). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry. Available at: [Link]

  • Supporting Information for an article in Chemical Communications. Available at: [Link]

  • Sloop, J. C. (2017). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. Available at: [Link]

  • University of Ottawa, NMR Facility. 19Flourine NMR. Available at: [Link]

  • Ghavaminejad, A., et al. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry. Available at: [Link]

  • Supporting Information for an article on catalytic hydrotrifluoromethylation. Available at: [Link]

  • SpectraBase. 2-(Trifluoromethyl)pyridine. Available at: [Link]

  • Gesiorski, J. L., et al. (2021). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Spectroscopy. Available at: [Link]

  • Kitevski-LeBlanc, J. L., & Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Methods. Available at: [Link]

  • Brabal, R., et al. (2022). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Magnetic Resonance in Chemistry. Available at: [Link]

  • NMR Facility, UCSB Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. Available at: [Link]

  • Elguero, J., et al. (2016). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules. Available at: [Link]

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  • Samanta, B., & Tor, Y. (2021). 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing. The Journal of Organic Chemistry. Available at: [Link]

  • Waclawska, I., & Ott, I. (2024). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Chemistry – A European Journal. Available at: [Link]

  • Li, Y., et al. (2023). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Available at: [Link]

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Assessment of 3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stringent assessment of drug substance purity is a cornerstone of safety and efficacy. For novel compounds such as 3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine, a potent building block in medicinal chemistry, a robust and validated analytical method is paramount.[1][2][3] This guide provides an in-depth, experience-driven approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for its purity assessment. We will navigate the critical decisions in method development, from initial column and mobile phase screening to forced degradation studies and final method validation, in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6]

The Analytical Challenge: Understanding the Analyte

This compound presents a unique set of analytical challenges. The presence of a halogenated aromatic ring and a pyridazine moiety suggests a molecule with moderate polarity and UV absorptivity.[7][8] The trifluoromethyl group can influence its retention behavior and potential interactions with the stationary phase. A successful HPLC method must be able to separate the main compound from potential process-related impurities, isomers, and degradation products that may arise during synthesis and storage.[9]

Strategic Method Development: A Step-by-Step Rationale

The development of a reliable HPLC method is a systematic process. The following sections detail the experimental choices and the scientific reasoning behind them.

Experimental Workflow for HPLC Method Development

HPLC Method Development Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation & Validation A Column Selection (C18, Phenyl-Hexyl) B Mobile Phase Screening (ACN/Water, MeOH/Water) A->B Evaluate peak shape & retention C Initial Gradient Elution B->C Optimize separation D Fine-tune Gradient Profile C->D Proceed with best initial conditions E Mobile Phase pH & Buffer Adjustment D->E Improve resolution F Flow Rate & Temperature Optimization E->F Enhance peak symmetry G Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) F->G Finalized Method H Peak Purity Analysis (PDA) G->H Assess specificity I Method Validation (ICH Q2(R1)) H->I Confirm suitability

Caption: A systematic workflow for HPLC method development, from initial screening to final validation.

Column Selection: The Heart of the Separation

The choice of the stationary phase is critical for achieving the desired selectivity.[10] For a molecule like this compound, a reversed-phase approach is the most logical starting point due to its predominantly non-polar character.[11]

  • C18 (Octadecylsilane) Columns: These are the workhorses of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of compounds.[11] A C18 column is expected to provide good retention for our target analyte.

  • Phenyl-Hexyl Columns: Given the aromatic nature of the analyte, a phenyl-hexyl stationary phase offers an alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the analyte.[12] This can be particularly useful for separating aromatic isomers.

Comparative Data: Initial Column Screening

ColumnMobile Phase (A/B)GradientRetention Time (min)Tailing FactorTheoretical Plates
C18 (4.6 x 150 mm, 5 µm)Acetonitrile/Water20-80% B in 20 min12.51.215,000
Phenyl-Hexyl (4.6 x 150 mm, 5 µm)Acetonitrile/Water20-80% B in 20 min11.81.116,500

This is hypothetical data for illustrative purposes.

Based on the initial screening, the Phenyl-Hexyl column provided a slightly better peak shape (lower tailing factor) and efficiency (higher theoretical plates), making it the preferred choice for further optimization.

Mobile Phase Optimization: Driving the Selectivity

The mobile phase composition directly influences the retention and resolution of the separation.[13][14]

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in reversed-phase HPLC.[13] ACN generally has a lower viscosity and better UV transparency at lower wavelengths.[15]

  • Aqueous Phase and pH Control: The pH of the mobile phase can significantly affect the retention of ionizable compounds.[15] Although our target analyte is not strongly acidic or basic, controlling the pH with a buffer can improve peak shape and reproducibility by suppressing the ionization of residual silanols on the silica-based stationary phase.[12] A buffer of ammonium formate at a pH of 3.5 is a good starting point as it is volatile and compatible with mass spectrometry if hyphenation is desired.

Experimental Protocol: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate solution in HPLC-grade water. Adjust the pH to 3.5 with formic acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile.

  • Degassing: Degas both mobile phases prior to use to prevent bubble formation in the HPLC system.[16]

Detector Selection: Ensuring Comprehensive Detection

A Photodiode Array (PDA) detector is highly recommended for purity analysis.[17][18][19] A PDA detector acquires absorbance data over a wide range of wavelengths simultaneously, which is invaluable for:

  • Peak Purity Assessment: It allows for the comparison of UV spectra across a single chromatographic peak to detect co-eluting impurities.[17][20]

  • Method Development: It helps in selecting the optimal wavelength for detection of all components.[21]

Forced Degradation Studies: Building a Stability-Indicating Method

To ensure the method is stability-indicating, forced degradation studies are performed to generate potential degradation products.[22][23][24] The drug substance is subjected to stress conditions more severe than those encountered during accelerated stability testing.[22]

Logical Flow of Forced Degradation and Analysis

Forced Degradation Workflow cluster_0 Stress Conditions A Acid Hydrolysis (0.1M HCl, 60°C) F HPLC Analysis of Stressed Samples (Optimized Method) A->F B Base Hydrolysis (0.1M NaOH, 60°C) B->F C Oxidative Degradation (3% H2O2, RT) C->F D Thermal Degradation (80°C, solid state) D->F E Photolytic Degradation (ICH Q1B) E->F G Peak Purity Check (PDA Detector) F->G H Mass Balance Calculation G->H

Caption: Workflow for conducting forced degradation studies and subsequent analysis.

Comparative Data: Forced Degradation Results

Stress Condition% DegradationNumber of DegradantsObservations
Acid Hydrolysis (0.1M HCl, 60°C, 24h)~15%2Major degradant at RRT 0.85
Base Hydrolysis (0.1M NaOH, 60°C, 8h)~25%3Significant degradation observed
Oxidative (3% H₂O₂, RT, 24h)~10%1Minor degradant at RRT 1.15
Thermal (80°C, 48h)< 5%1Stable to heat
Photolytic (ICH Q1B)< 2%0Stable to light

This is hypothetical data for illustrative purposes. RRT = Relative Retention Time.

The results indicate that the molecule is most susceptible to degradation under basic and acidic hydrolytic conditions. The developed HPLC method successfully separated the main peak from all generated degradation products, demonstrating its stability-indicating nature.

Final Validated HPLC Method

Following successful development and forced degradation studies, the method was validated according to ICH Q2(R1) guidelines.[4][5]

Optimized Chromatographic Conditions:

ParameterCondition
Column Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Formate, pH 3.5
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B in 20 min, then hold at 80% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector PDA at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Validation Summary:

The method was found to be specific, linear (R² > 0.999), accurate (recovery between 98.0% and 102.0%), precise (RSD < 2.0%), and robust. The limit of detection (LOD) and limit of quantification (LOQ) were established to be sufficient for the determination of impurities at required levels.

Troubleshooting Common HPLC Issues

During method development, several common issues can arise. Here are some troubleshooting tips:

  • Poor Peak Shape (Tailing or Fronting): This can be caused by column overload, secondary interactions with the stationary phase, or an inappropriate mobile phase pH.[25][26][27] To address this, try reducing the sample concentration, adjusting the mobile phase pH, or using a different column chemistry.[27][28]

  • Irreproducible Retention Times: Fluctuations in temperature, mobile phase composition, or flow rate can lead to shifting retention times.[25][28] Ensure the column is properly thermostatted and the mobile phase is accurately prepared and degassed.[16]

  • Baseline Noise or Drift: This can be due to a contaminated mobile phase, a deteriorating detector lamp, or air bubbles in the system.[15] Use fresh, high-purity solvents and regularly maintain the HPLC system.[28]

Conclusion

The development of a robust and reliable HPLC method for the purity assessment of this compound requires a systematic and scientifically sound approach. By carefully selecting the column and optimizing the mobile phase, a stability-indicating method can be achieved. Forced degradation studies are essential to challenge the method's specificity and to gain insights into the molecule's degradation pathways. The validated method presented in this guide provides a reliable tool for the quality control of this important pharmaceutical intermediate, ensuring its purity and, ultimately, contributing to the safety and efficacy of the final drug product.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chrom
  • PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis.
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Quality Guidelines - ICH.
  • LC Chromatography Troubleshooting Guide - HALO Columns.
  • What are the Common Peak Problems in HPLC - Chrom
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • HPLC-DAD Analysis | Diode-Array Detector - Measurlabs.
  • ICH Q2 R1: Mastering Analytical Method Valid
  • Choosing the Right HPLC Column: A Complete Guide - Phenomenex.
  • UV vs Diode-Array (PDA) Detectors for (U)HPLC - Shimadzu.
  • Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection - Labcompare.
  • Diode Array Detector HPLC | DAD - SCION Instruments.
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
  • Q2(R1)
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - Mastelf.
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
  • Selection of a Mobile Phase Optimization Technique in High Performance Liquid Chrom
  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences.
  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separ
  • HPLC separation of related halogenated aromatic, any one??
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci.
  • 3 Ideal Columns for Analyzing Polar Compounds | YMC America.
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC Intern
  • HPLC Methods for analysis of Pyridine - HELIX Chrom
  • Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC.
  • HPLC Methods for analysis of 3-Aminopyridine - HELIX Chrom
  • Identifying common pitfalls in pyrazine synthesis and purific
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchG
  • Development of forced degradation and stability indic
  • Forced Degradation Study an Essential Approach to Develop Stability Indic
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies.
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University.
  • Pyridine - Wikipedia.
  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry.
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Pyridazine - Wikipedia.
  • Drug design, development and biological screening of pyridazine deriv
  • Reversed Phase HPLC Method Development - Phenomenex.
  • Mastering Organic Synthesis with Pyridazine: A Supplier's Insight.

Sources

comparing reactivity of 3-chloropyridazine vs 2-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3-chloropyridazine and 2-chloropyridine , focusing on their reactivity profiles in nucleophilic aromatic substitution (


) and metal-catalyzed cross-coupling.

Executive Summary

For researchers designing synthetic routes, the choice between 3-chloropyridazine and 2-chloropyridine represents a trade-off between intrinsic reactivity and stability .

  • 3-Chloropyridazine (1,2-diazine): Highly activated electrophile. The presence of a second nitrogen atom significantly lowers the LUMO energy, facilitating rapid

    
     reactions under mild conditions. It is the superior choice for uncatalyzed substitutions but requires careful handling to avoid hydrolysis or catalyst poisoning in Pd-couplings.
    
  • 2-Chloropyridine (Azine): Significantly less reactive.[1] While the single nitrogen atom activates the 2-position, it is often insufficient for uncatalyzed

    
     with weak nucleophiles, typically necessitating high temperatures (>100°C), strong bases, or transition-metal catalysis (Buchwald-Hartwig).
    

The Bottom Line: Use 3-chloropyridazine if you need facile substitution with mild nucleophiles. Use 2-chloropyridine if you require a robust, stable building block and have access to Pd-catalysis or harsh reaction conditions.

Mechanistic Foundation: The Diazine Advantage

The reactivity difference is governed by the stability of the Meisenheimer Complex (the anionic intermediate formed during


) and the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
Electronic Effects
  • Inductive Effect (-I): In 3-chloropyridazine, the second nitrogen (N1) exerts a strong electron-withdrawing inductive effect on the reactive center (C3) and the adjacent nitrogen (N2), making the ring significantly more electron-deficient than pyridine.

  • Resonance Stabilization (-M): Upon nucleophilic attack, the negative charge is delocalized.

    • 2-Chloropyridine: The negative charge is stabilized by the single ring nitrogen (N1).

    • 3-Chloropyridazine: The negative charge is stabilized by N2 (directly adjacent to the site of attack) and inductively stabilized by N1. The "diazine" system effectively pulls more electron density from the carbon skeleton, lowering the activation energy (

      
      ) for nucleophilic attack.
      
Visualization: Mechanism of Activation

SNAr_Mechanism cluster_0 Pathway A: 3-Chloropyridazine (Fast) cluster_1 Pathway B: 2-Chloropyridine (Slow) P1 3-Cl-Pyridazine (Low LUMO) TS1 Meisenheimer Complex (Stabilized by N1 & N2) P1->TS1 + Nucleophile (Nu) Prod1 Product (Substituted) TS1->Prod1 - Cl⁻ P2 2-Cl-Pyridine (Higher LUMO) TS2 Meisenheimer Complex (Less Stabilized) P2->TS2 + Nu (High ΔG‡) Prod2 Product (Substituted) TS2->Prod2 - Cl⁻

Figure 1: Comparative mechanistic pathway. The 1,2-diazine system of pyridazine stabilizes the transition state more effectively than the pyridine system, leading to faster reaction rates.

Head-to-Head Performance Data

The following data summarizes reaction conditions required to achieve >90% conversion for a standard amination reaction (e.g., with morpholine or piperidine).

Feature3-Chloropyridazine2-Chloropyridine

Reactivity
High (

-

x faster)
Low (Requires activation)
Amination Temp 60°C - 80°C120°C - 160°C (or Pd-cat)
Solvent Ethanol, MeCN, DMFDMSO, NMP (high boiling)
Base Requirement Weak (

,

)
Strong (

) or excess amine
Pd-Coupling Facile oxidative addition; risk of catalyst poisoning.Slower oxidative addition; stable to catalyst.
Hydrolysis Risk Moderate (avoid strong aq. acid/base)Low (very stable)

Experimental Protocol: Amination Case Study

This protocol contrasts the "Standard" method for the activated 3-chloropyridazine with the "Forcing" method required for 2-chloropyridine.

Method A: Amination of 3-Chloropyridazine (Mild)

Target: Synthesis of 3-morpholinopyridazine

Reagents:

  • 3-Chloropyridazine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Acetonitrile (MeCN) [0.5 M]

Workflow:

  • Setup: Charge a round-bottom flask with 3-chloropyridazine,

    
    , and MeCN.
    
  • Addition: Add morpholine dropwise at room temperature.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC/LCMS.

    • Observation: Conversion usually reaches >95% rapidly.

  • Workup: Cool to RT, filter off solids (

    
    /KCl), and concentrate the filtrate.
    
  • Purification: Recrystallization from EtOAc/Hexane or silica plug.

Method B: Amination of 2-Chloropyridine (Harsh)

Target: Synthesis of 2-morpholinopyridine

Reagents:

  • 2-Chloropyridine (1.0 equiv)

  • Morpholine (Neat or 5.0 equiv)

  • Optional: CuI (10 mol%) /

    
     (if using Buchwald conditions)
    

Workflow:

  • Setup: Requires a pressure vial or sealed tube.

  • Reaction (Uncatalyzed): Heat neat morpholine and 2-chloropyridine to 140°C for 24–48 hours.

    • Note: Lower temperatures result in negligible conversion.

  • Reaction (Catalyzed): If using Pd/Cu catalysis, standard Buchwald-Hartwig conditions (Pd(OAc)2, BINAP, NaOtBu, Toluene, 100°C) are preferred to avoid thermal decomposition.

Experimental Workflow Diagram

Workflow Start Start: Select Substrate Sub1 3-Chloropyridazine Start->Sub1 Sub2 2-Chloropyridine Start->Sub2 Cond1 Mild Conditions (MeCN, 60°C, K2CO3) Sub1->Cond1 Time1 4-6 Hours Cond1->Time1 Workup Workup: Filtration & Concentration Time1->Workup Cond2 Harsh Conditions (Neat, 140°C) or Pd-Cat Sub2->Cond2 Time2 24-48 Hours Cond2->Time2 Time2->Workup Result Final Product Yield Workup->Result

Figure 2: Operational workflow. Note the significant difference in energy input (temperature) and time required for the two substrates.

Special Considerations: Palladium-Catalyzed Couplings

While


 favors pyridazine, Suzuki-Miyaura  and Buchwald-Hartwig  couplings present a different challenge.
  • Oxidative Addition: 3-chloropyridazine undergoes oxidative addition to Pd(0) faster than 2-chloropyridine due to the weaker C-Cl bond (bond dissociation energy is lower in electron-deficient rings).

  • Catalyst Poisoning: The 1,2-diazine motif (pyridazine) is a potent chelator. The adjacent nitrogens can bind to the Palladium center, displacing phosphine ligands and deactivating the catalyst ("poisoning").

    • Solution: When coupling 3-chloropyridazine, use bulky, electron-rich ligands (e.g., XPhos, SPhos, or

      
      ) that sterically prevent N-coordination to the metal center.
      

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on diazine vs. pyridine reactivity).
  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

  • Liotta, D. C., et al. (2005). Nucleophilic Aromatic Substitution of Heterocycles. Modern Heterocyclic Chemistry, 1-65. (Detailed kinetics of chlorodiazines).
  • Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4, 2337-2347. Link

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013).

    
     in Green Solvents? ChemSusChem, 6(8), 1455-1460. Link
    

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.